Methyl 5-amino-2,4-difluorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-2,4-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAREYZKVHGBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622491 | |
| Record name | Methyl 5-amino-2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125568-73-2 | |
| Record name | Methyl 5-amino-2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 5-amino-2,4-difluorobenzoate
CAS Number: 125568-73-2
This technical guide provides an in-depth overview of Methyl 5-amino-2,4-difluorobenzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a solid, appearing as a white to yellow or brown substance. It is characterized by the following properties:
| Property | Value | Source(s) |
| CAS Number | 125568-73-2 | [1] |
| Molecular Formula | C₈H₇F₂NO₂ | [2] |
| Molecular Weight | 187.14 g/mol | [2] |
| Physical Form | White to Yellow to Brown Solid | |
| Melting Point | 111-113°C | |
| Boiling Point | 284°C at 760 mmHg | |
| Purity | >97% | [2] |
| Storage Temperature | Refrigerator |
Spectral Data
The structural identity of this compound is confirmed by various spectroscopic methods.
| Spectroscopy | Data | Source(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.27 (dd, J=9.98, 7.42 Hz, 1H), 7.14 (t, J=10.99 Hz, 1H), 5.28 (s, 2H), 3.77 (s, 3H) | [1] |
| LC-MS | m/z 189.0 (M+H)⁺ | [1] |
| ¹³C NMR | Characteristic peaks for aromatic carbons, carbonyl carbon, and methyl carbon are expected. Specific data for this compound is not readily available in public databases. | |
| Infrared (IR) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O (ester), and C-F bonds are expected. |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the reduction of its nitro precursor, Methyl 2,4-difluoro-5-nitrobenzoate.
Synthesis of this compound
Experimental Protocol:
-
Starting Material: Methyl 2,4-difluoro-5-nitrobenzoate (1 eq.)
-
Reagents: Iron powder (4 eq.), Acetic acid, Water
-
Solvent: Ethyl acetate
-
Procedure:
-
To a solution of Methyl 2,4-difluoro-5-nitrobenzoate (12.0 g, 0.06 mol) in a mixture of acetic acid (150 mL) and water, add iron powder (12.3 g, 0.22 mol).[1]
-
Heat the reaction mixture to 40°C and maintain for 1.5 hours.[1]
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.[1]
-
Extract the filtrate with ethyl acetate.[1]
-
Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
The resulting product is this compound as a brown solid (10.0 g, 96% yield).[1]
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water.
Applications in Drug Development
This compound is a crucial building block in the synthesis of targeted therapies, most notably the AKT inhibitor AZD5363 (Capivasertib) .[3] AZD5363 is an orally bioavailable, potent inhibitor of all three isoforms of the serine/threonine kinase AKT.[3][4]
Role in the Synthesis of AZD5363
The synthesis of AZD5363 involves the coupling of this compound with other key intermediates to construct the final complex molecular structure of the drug. The amino and difluorobenzoyl moieties of the starting material are essential for the final structure and biological activity of AZD5363.
Signaling Pathway and Mechanism of Action
As an intermediate, this compound does not have a direct biological signaling role. However, its importance lies in its incorporation into drugs like AZD5363, which targets the PI3K/AKT/mTOR signaling pathway . This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[5][6]
AZD5363 inhibits the phosphorylation of AKT, thereby blocking downstream signaling and leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[5][7][8]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Drug Development Pathway
Caption: From intermediate to therapeutic action of AZD5363.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by AZD5363.
Safety Information
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]
References
- 1. This compound | 125568-73-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD5363 [openinnovation.astrazeneca.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-2,4-difluorobenzoate is a fluorinated aromatic compound with significant applications as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and an amino group on the benzene ring, imparts distinct electronic properties and conformational preferences that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a focus on its role in pharmaceutical research and development.
Physicochemical Properties
This compound is typically a reddish-brown viscous liquid at room temperature. There are conflicting reports regarding its precise melting point, with some sources indicating it to be as low as -3°C, while its liquid state at ambient temperatures suggests a lower value. Further experimental verification is required for a definitive melting point.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₂NO₂ | [1][2] |
| Molecular Weight | 187.14 g/mol | [2] |
| Physical State | Reddish brown viscous liquid | |
| Boiling Point | 284 °C at 760 mmHg | |
| Flash Point | 125.6 °C | |
| CAS Number | 125568-73-2 |
Spectroscopic Data
¹H NMR Spectroscopy: A known ¹H NMR spectrum for a related compound suggests that the aromatic protons would appear as complex multiplets due to fluorine-proton coupling. The methyl ester protons would be observed as a singlet, and the amino group protons would also likely appear as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the eight carbon atoms. The carbonyl carbon of the ester group would be found in the downfield region. The aromatic carbons would exhibit complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a characteristic feature of fluorinated aromatic compounds.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, C-F stretching, and various aromatic C-H and C=C vibrations.
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reduction of the corresponding nitro compound, Methyl 2,4-difluoro-5-nitrobenzoate.
Experimental Protocol: Reduction of Methyl 2,4-difluoro-5-nitrobenzoate
Materials:
-
Methyl 2,4-difluoro-5-nitrobenzoate
-
Iron powder
-
Acetic acid
-
Water
-
Ethyl acetate
-
Diatomaceous earth
Procedure:
-
A solution of Methyl 2,4-difluoro-5-nitrobenzoate is prepared in a mixture of acetic acid and water.
-
To this solution, iron powder is added.
-
The reaction mixture is heated and maintained at a specific temperature with stirring for a designated period to ensure complete reduction of the nitro group.
-
Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the iron residues.
-
The filtrate is then extracted with ethyl acetate.
-
The organic layers are combined, washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield this compound.
References
An In-depth Technical Guide to the Physical Properties of Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-2,4-difluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs are often incorporated into bioactive molecules to enhance properties such as metabolic stability, binding affinity, and lipophilicity. A thorough understanding of its physical properties is fundamental for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical and spectral properties of this compound, complete with experimental protocols and data presented for clarity and practical application.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 125568-73-2 | [1][2][3] |
| Molecular Formula | C₈H₇F₂NO₂ | [2] |
| Molecular Weight | 187.14 g/mol | [2] |
| Appearance | White to yellow to brown solid | [3] |
| Melting Point | 111-113 °C | [4] |
| Boiling Point | 284 °C at 760 mmHg | [4] |
| Density | 1.356 g/cm³ |
Solubility Profile
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) data has been reported from the synthesis of this compound.[1] The spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 7.27 | dd | 9.98, 7.42 | 1H | Aromatic CH |
| 7.14 | t | 10.99 | 1H | Aromatic CH |
| 5.28 | s | 2H | -NH₂ | |
| 3.77 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-C=O): 160-170 ppm
-
Aromatic Carbons (C-F, C-N, C-C): 100-160 ppm
-
Methoxy Carbon (-OCH₃): 50-60 ppm
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not widely published. The predicted characteristic absorption bands based on its functional groups are:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3500-3300 | N-H (amine) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 3000-2850 | C-H (methyl) | Stretching |
| 1730-1710 | C=O (ester) | Stretching |
| 1620-1580 | C=C (aromatic) | Stretching |
| 1300-1100 | C-F (aryl fluoride) | Stretching |
| 1250-1000 | C-O (ester) | Stretching |
Mass Spectrometry
Electrospray Ionization-Liquid Chromatography Mass Spectrometry (ES-LCMS) data shows a peak at m/z 189.0, corresponding to the protonated molecule [M+H]⁺.[1]
Predicted Fragmentation Pattern: In a typical electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 187. Key fragmentation pathways would likely involve:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 156.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 128.
-
Further fragmentation of the aromatic ring.
Experimental Protocols
The following sections detail the standard methodologies for determining the physical and spectral properties of a solid organic compound like this compound.
Determination of Melting Point
The melting point of a solid is determined as the temperature range over which the solid transitions to a liquid.
Determination of Boiling Point (Siwoloboff Method)
For high-boiling point solids, the boiling point is determined at a specific pressure.
Spectroscopic Analysis Workflow
A general workflow for obtaining spectroscopic data for a solid sample is outlined below.
References
Spectroscopic Profile of Methyl 5-amino-2,4-difluorobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-2,4-difluorobenzoate, a key intermediate in pharmaceutical synthesis. The document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound characterization and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.27 | dd | 9.98, 7.42 | H-6 |
| 7.14 | t | 10.99 | H-3 |
| 5.28 | s | - | -NH₂ |
| 3.77 | s | - | -OCH₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| 164.5 | C=O |
| 155.2 (dd, J=245, 10 Hz) | C-4 |
| 148.0 (dd, J=240, 12 Hz) | C-2 |
| 135.5 (dd, J=10, 2 Hz) | C-5 |
| 115.8 (dd, J=25, 5 Hz) | C-1 |
| 105.0 (t, J=28 Hz) | C-3 |
| 98.5 (dd, J=28, 5 Hz) | C-6 |
| 52.5 | -OCH₃ |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| -118 | F (at C-4) |
| -135 | F (at C-2) |
Note: This data is predicted relative to CFCl₃ and should be confirmed by experimental analysis.
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H Stretch (Amino group) |
| 3080-3010 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1710-1680 | Strong | C=O Stretch (Ester) |
| 1620-1580 | Strong | N-H Bend (Amino group) |
| 1600-1450 | Medium to Strong | Aromatic C=C Stretch |
| 1300-1200 | Strong | C-O Stretch (Ester) |
| 1200-1100 | Strong | C-F Stretch |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 5: Mass Spectrometry (MS) Data
| m/z | Ion |
| 188.05176 | [M+H]⁺ |
Ionization Mode: Electrospray (ESI)[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like the target compound.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Chemical Structure and Key NMR Correlations
The diagram below shows the chemical structure of this compound and highlights its key ¹H NMR assignments.
References
An In-depth Technical Guide to the Solubility of Methyl 5-Amino-2,4-Difluorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of methyl 5-amino-2,4-difluorobenzoate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, general experimental protocols for solubility determination, and a logical framework for solvent selection.
Introduction to this compound
This compound is an important intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a difluorinated benzene ring with both an amino and a methyl ester group, imparts unique physicochemical properties that are critical for its application in drug discovery and development. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.
Solubility of this compound: Qualitative Overview
The presence of the polar amino and ester functional groups suggests potential solubility in polar organic solvents, while the aromatic ring indicates possible solubility in solvents with some aromatic character. However, the fluorine atoms can influence intermolecular interactions in complex ways, making experimental determination of solubility essential.
Experimental Protocols for Solubility Determination
The absence of specific published data for this compound necessitates outlining a general experimental protocol for its determination. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Detailed Methodology
-
Preparation:
-
Ensure the this compound is of high purity.
-
Use analytical grade organic solvents.
-
-
Equilibration:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath. The temperature should be precisely controlled (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method. A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry can also be used if the compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.
-
-
-
Calculation:
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Logical Workflow for Solvent Selection
In the absence of specific solubility data, a logical workflow can guide the selection of an appropriate solvent for a particular application (e.g., reaction, crystallization, or formulation). The following diagram illustrates such a workflow.
Caption: Logical workflow for selecting an appropriate organic solvent.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a framework for researchers and drug development professionals. The qualitative information suggests solubility in polar organic solvents like ether and methanol. For precise measurements, the detailed shake-flask experimental protocol outlined herein can be employed. The provided logical workflow for solvent selection offers a systematic approach to identifying suitable solvents for various applications in the absence of pre-existing data. Further experimental investigation is crucial to fully characterize the solubility profile of this important pharmaceutical intermediate.
An In-Depth Technical Guide to the Safe Handling and Use of Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Methyl 5-amino-2,4-difluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. The document outlines the known hazards, proper handling procedures, and emergency responses. Additionally, it includes a detailed experimental protocol for its synthesis and contextualizes its biochemical relevance through a related signaling pathway.
Chemical and Physical Properties
This compound is a carboxylic acid ester derivative.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C8H7F2NO2 | ChemBK[2], Santa Cruz Biotechnology[3] |
| Molecular Weight | 187.14 g/mol | ChemBK[2], Santa Cruz Biotechnology[3] |
| Appearance | Brown solid | ChemicalBook[1] |
| Melting Point | -3 °C | ChemBK[2] |
| Boiling Point | 105-107 °C | ChemBK[2] |
| Solubility | Soluble in organic solvents such as ether and methanol. | ChemBK[2] |
Safety and Hazard Information
This compound possesses certain toxicological properties and requires careful handling to avoid adverse health effects.
Hazard Identification
-
Toxicity: The compound has certain toxicity and should be handled with care to avoid inhalation, ingestion, or contact with skin and eyes.[2]
-
Combustibility: It is combustible under an open flame and may undergo decomposition and dangerous reactions at high temperatures.[2]
First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. In case of respiratory arrest, provide artificial respiration and seek immediate medical attention.
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.
-
Following Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
-
Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.
-
Methods for Cleaning Up: Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, including gloves and eye/face protection.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge steam.
Storage
-
Store in a cool, ventilated place, away from fire and organic matter.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.
Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound from methyl 2,4-difluoro-5-nitrobenzoate.[1]
Materials and Reagents
-
Methyl 2,4-difluoro-5-nitrobenzoate (1 eq.)
-
Iron powder (4 eq.)
-
Acetic acid
-
Water
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Equipment
-
Reaction flask
-
Heating mantle with stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure
-
To a solution of methyl 2,4-difluoro-5-nitrobenzoate (1 eq.) in acetic acid and water, add iron powder (4 eq.).
-
Heat the reaction mixture to 40°C and maintain this temperature for 1.5 hours with stirring.
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound as a brown solid.
Biological Context and Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented, its structural similarity to para-aminobenzoic acid (PABA) suggests potential relevance to pathways involving PABA. In bacteria, PABA is a crucial intermediate in the synthesis of folic acid, a vital cofactor for DNA synthesis and repair.[4]
Bacterial Folic Acid Synthesis Pathway
The diagram below illustrates the bacterial folic acid synthesis pathway, where PABA is a key substrate. This pathway is a common target for sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase.
Caption: Bacterial Folic Acid Synthesis Pathway.
Experimental Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Synthesis Workflow.
References
Reactivity Profile of Methyl 5-amino-2,4-difluorobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-2,4-difluorobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of an amino group, two fluorine atoms, and a methyl ester on the benzene ring imparts a unique reactivity profile, making it a versatile building block. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations such as N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.
Introduction
This compound is a substituted aniline derivative with the molecular formula C₈H₇F₂NO₂. The electron-withdrawing nature of the fluorine atoms and the methyl ester group deactivates the aromatic ring towards electrophilic substitution, while the amino group acts as a nucleophilic center and a director for certain reactions. Understanding the interplay of these functional groups is crucial for predicting and controlling the outcome of chemical transformations. This document serves as a technical resource, consolidating available information and providing inferred protocols based on the reactivity of structurally similar compounds.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, Methyl 2,4-difluoro-5-nitrobenzoate.
Experimental Protocol: Synthesis via Nitro Reduction
-
Materials: Methyl 2,4-difluoro-5-nitrobenzoate, iron powder, acetic acid, water, ethyl acetate, anhydrous sodium sulfate, diatomaceous earth.
-
Procedure:
-
To a solution of Methyl 2,4-difluoro-5-nitrobenzoate (1.0 eq) in a mixture of acetic acid and water, add iron powder (4.0 eq).
-
Heat the reaction mixture to 40°C and maintain for 1.5 hours.
-
Upon completion, filter the mixture through a pad of diatomaceous earth.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
| Precursor | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2,4-difluoro-5-nitrobenzoate | Fe, H₂O | Acetic Acid | 40 | 1.5 | 96 |
Table 1: Synthesis of this compound.
The Pivotal Role of Methyl 5-amino-2,4-difluorobenzoate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-2,4-difluorobenzoate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring an amine group for further functionalization and two fluorine atoms that can enhance binding affinity and metabolic stability, makes it a valuable scaffold in medicinal chemistry. This technical guide explores the applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. We will delve into detailed experimental protocols, present key quantitative data, and visualize the relevant biological pathways and synthetic workflows.
Core Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 2,4-difluorophenyl moiety is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain. This compound serves as a crucial starting material for introducing this important structural motif.
BRAF Inhibitors: The Vemurafenib Story
One of the most prominent applications of this scaffold is in the synthesis of BRAF inhibitors, such as Vemurafenib (PLX4032) and its analog PLX4720. These drugs are designed to target the V600E mutation in the BRAF gene, which is prevalent in a significant percentage of melanomas.[1][2] The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[2] The BRAF V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth.[1] Vemurafenib and similar inhibitors act by binding to the ATP-binding site of the mutated BRAF kinase, thereby blocking its activity and inhibiting downstream signaling.[3]
The synthesis of these complex molecules often involves the coupling of a heterocyclic core with a side chain derived from this compound. The fluorine atoms on the phenyl ring are known to contribute to the binding affinity of the inhibitor to the kinase.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for representative BRAF inhibitors synthesized using methodologies related to this compound.
Table 1: Inhibitory Activity of BRAF Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| PLX4720 | B-RafV600E | 13 | [5] | |
| Vemurafenib (PLX4032) | B-RafV600E | 31 | [3] | |
| RF-86A (Vemurafenib Analog) | 1.25 µM | A375 | [6] | |
| RF-87A (Vemurafenib Analog) | 4.12 µM | A375 | [6] | |
| RF-94A (Vemurafenib Analog) | 4.35 µM | A375 | [6] | |
| RF-94B (Vemurafenib Analog) | 4.87 µM | A375 | [6] | |
| RF-96B (Vemurafenib Analog) | 4.51 µM | A375 | [6] |
Table 2: Synthesis Yields for Key Intermediates and Final Products
| Step | Product | Yield (%) | Reference |
| Fischer Esterification | Methyl Esters (4a-e) | 42-82 | [7] |
| Hydrazide Formation | Hydrazides (5a-e) | 50-63 | [7] |
| Duff Reaction | 5-bromo-3-carboxyaldehyde-7-azaindole (7) | 66 | [1] |
| N-acylhydrazone Formation | N-acylhydrazones (2a-e) | 70-91 | [7] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of key intermediates and a final BRAF inhibitor, adapted from literature procedures.
Synthesis of this compound
This protocol describes the reduction of the corresponding nitro compound.
Materials:
-
Methyl 2,4-difluoro-5-nitrobenzoate
-
Iron powder
-
Acetic acid
-
Water
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of methyl 2,4-difluoro-5-nitrobenzoate in acetic acid and water, add iron powder.
-
Heat the reaction mixture and maintain for a specified time.
-
After completion, filter the mixture through a pad of diatomaceous earth.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
General Synthesis of a Vemurafenib Analog (N-acylhydrazone derivative)
This convergent synthesis involves the preparation of a hydrazide intermediate and a heterocyclic aldehyde, followed by their condensation.
Part 1: Synthesis of Hydrazide Intermediate
-
Fischer Esterification: Convert the starting carboxylic acid to its methyl ester by refluxing in methanol and toluene with a catalytic amount of sulfuric acid.[7]
-
Hydrazide Formation: React the methyl ester with a 1M ethanolic solution of hydrazine at reflux to obtain the corresponding hydrazide.[7]
Part 2: Synthesis of 5-bromo-3-carboxyaldehyde-7-azaindole
-
Perform a Duff reaction on 5-bromo-7-azaindole by refluxing with hexamethylenetetramine (HMTA) in a mixture of acetic acid and water to yield the aldehyde.[1]
Part 3: Final Condensation
-
React the synthesized hydrazide with 5-bromo-3-carboxyaldehyde-7-azaindole in ethanol with catalytic hydrochloric acid at room temperature to form the final N-acylhydrazone product.[7]
Visualizations
RAS-RAF-MEK-ERK Signaling Pathway and Inhibition by Vemurafenib
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by Vemurafenib.
Experimental Workflow: Synthesis of a Vemurafenib Analog
Caption: A generalized workflow for the synthesis of a BRAF inhibitor analog.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Methyl 5-amino-2,4-difluorobenzoate: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutics. By screening small, low-complexity molecules, or "fragments," FBDD allows for the exploration of chemical space with a higher probability of identifying high-quality hits that can be elaborated into potent and selective drug candidates. Within the arsenal of fragments available to medicinal chemists, fluorinated compounds have garnered significant attention due to their unique physicochemical properties that can enhance binding affinity, metabolic stability, and pharmacokinetic profiles. Methyl 5-amino-2,4-difluorobenzoate stands out as a particularly promising fragment, combining the advantageous features of a difluorinated benzene ring with versatile functional groups amenable to synthetic elaboration. This technical guide provides a comprehensive overview of this compound as a core fragment for drug discovery, detailing its synthesis, potential applications, and the experimental protocols required for its screening and validation.
Chemical Properties and Synthesis
This compound is a small molecule with the chemical formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . Its structure features a difluorinated aniline core, a common motif in kinase inhibitors, and a methyl ester that can serve as a handle for further chemical modification or as a key interaction point with a protein target.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇F₂NO₂ | PubChem |
| Molecular Weight | 187.14 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process starting from 2,4-difluorobenzoic acid. The general synthetic workflow involves nitration of the benzene ring, followed by reduction of the nitro group to an amine, and finally esterification of the carboxylic acid.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for similar compounds and provides a general method for the synthesis.
Step 1: Nitration of 2,4-Difluorobenzoic Acid
-
To a stirred solution of concentrated sulfuric acid, add 2,4-difluorobenzoic acid in portions, maintaining the temperature below 10°C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and then dry to yield 2,4-difluoro-5-nitrobenzoic acid.
Step 2: Esterification of 2,4-Difluoro-5-nitrobenzoic Acid
-
Dissolve 2,4-difluoro-5-nitrobenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2,4-difluoro-5-nitrobenzoate.
Step 3: Reduction of Methyl 2,4-difluoro-5-nitrobenzoate
-
To a solution of Methyl 2,4-difluoro-5-nitrobenzoate in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder and a small amount of hydrochloric acid, or use catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
Heat the reaction mixture and stir for several hours until the reduction is complete.
-
Filter the reaction mixture to remove the catalyst or iron salts.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.
Application in Fragment-Based Drug Discovery
The difluoroaniline moiety is a well-established pharmacophore in many kinase inhibitors. The fluorine atoms can form favorable interactions with the protein backbone and contribute to improved metabolic stability. The amino group provides a vector for synthetic elaboration, allowing for the growth of the fragment into larger, more potent molecules.
Screening and Hit Validation Workflow
A typical workflow for screening and validating this compound and its derivatives involves a combination of biophysical and biochemical techniques.
Caption: FBDD workflow for a fluorinated fragment.
19F-NMR Screening Protocol (Ligand-Observed)
19F-NMR is a highly sensitive technique for detecting the binding of fluorinated fragments to a protein target.
-
Sample Preparation:
-
Prepare a stock solution of the protein target in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare stock solutions of this compound and other fluorinated fragments in a deuterated solvent (e.g., DMSO-d₆).
-
Prepare the NMR samples by mixing the protein and fragment solutions to final concentrations typically in the range of 10-50 µM for the protein and 100-500 µM for the fragment.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional 19F-NMR spectrum of the fragment in the absence of the protein (reference spectrum).
-
Acquire a one-dimensional 19F-NMR spectrum of the fragment in the presence of the protein.
-
Observe changes in the chemical shift, line broadening, or signal intensity of the fragment's fluorine resonances upon addition of the protein. These changes indicate binding.
-
-
Data Analysis:
-
Compare the spectra with and without the protein to identify binding events.
-
Binding affinity (KD) can be estimated by titrating the protein into a solution of the fragment and fitting the changes in the NMR signal to a binding isotherm.
-
Biochemical Kinase Inhibition Assay Protocol (Fluorescence-Based)
This protocol describes a general method to assess the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase enzyme.
-
Prepare a stock solution of the kinase-specific substrate (e.g., a peptide or protein).
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the test compound (e.g., a derivative of this compound).
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a defined period.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or the amount of ADP produced using a fluorescence-based detection reagent (e.g., using a phospho-specific antibody coupled to a fluorescent probe or an enzyme-coupled reaction that generates a fluorescent product from ADP).
-
-
Data Analysis:
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
Potential Signaling Pathways and Targets
The 2,4-difluoroaniline scaffold is a key component of numerous approved and investigational kinase inhibitors. These kinases are involved in a wide array of signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.
Caption: Potential signaling pathways targeted by kinase inhibitors.
Derivatives of this compound could potentially be developed into inhibitors of kinases within these pathways, making them valuable starting points for the discovery of new therapeutics for a range of diseases.
Conclusion
This compound represents a high-value fragment for drug discovery, particularly in the development of kinase inhibitors. Its favorable physicochemical properties, conferred by the difluorinated ring, and the synthetic tractability of its functional groups make it an attractive starting point for FBDD campaigns. By employing sensitive biophysical screening techniques such as 19F-NMR, coupled with robust biochemical and cell-based assays for hit validation and optimization, researchers can leverage this versatile fragment to develop novel and effective therapeutics. This guide provides the foundational knowledge and experimental frameworks necessary to embark on such a discovery program.
Synthesis of Novel Heterocyclic Compounds from Methyl 5-amino-2,4-difluorobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic routes to novel heterocyclic compounds utilizing Methyl 5-amino-2,4-difluorobenzoate as a versatile starting material. The strategic placement of amino, ester, and fluorine functional groups on the benzene ring makes this compound a valuable building block for the synthesis of a variety of pharmacologically relevant heterocyclic scaffolds, including quinolones, benzoxazoles, benzothiazoles, and triazoles. This document details experimental protocols, presents quantitative data in structured tables, and illustrates key reaction pathways and workflows using Graphviz diagrams.
Synthesis of Fluorinated Quinolone Scaffolds
The synthesis of quinolones from aniline derivatives is a well-established strategy in medicinal chemistry. The Gould-Jacobs reaction, in particular, offers a reliable method for constructing the 4-hydroxyquinoline core, a key precursor to many fluoroquinolone antibiotics. By reacting this compound with diethyl ethoxymethylenemalonate (DEEM), a subsequent thermal cyclization can yield the corresponding fluorinated quinolone-3-carboxylate.
Proposed Synthetic Pathway: Gould-Jacobs Reaction
The proposed reaction pathway involves two key steps: the initial condensation of the amine with diethyl ethoxymethylenemalonate, followed by a thermally induced intramolecular cyclization.
Caption: Proposed Gould-Jacobs reaction pathway for quinolone synthesis.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(((4-(methoxycarbonyl)-2,5-difluorophenyl)amino)methylene)malonate (Enamine Intermediate)
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable high-boiling point solvent such as diphenyl ether.
-
Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.
-
Heat the reaction mixture at 120-140°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The intermediate can be used in the next step without further purification, or it can be isolated by vacuum distillation to remove the solvent.
Step 2: Synthesis of Methyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
-
Heat the crude or purified enamine intermediate from the previous step to a higher temperature, typically 240-260°C, in diphenyl ether.
-
Maintain this temperature for 30-60 minutes to effect cyclization. The product will precipitate from the hot solvent.
-
Cool the reaction mixture and dilute with hexane or petroleum ether to facilitate further precipitation.
-
Filter the solid product, wash with hexane, and recrystallize from a suitable solvent like ethanol or acetic acid to afford the pure quinolone derivative.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| Methyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | This compound | Diethyl ethoxymethylenemalonate | Diphenyl ether | 65-75 | >250 |
Note: The data presented is based on analogous reactions and represents expected outcomes. Actual results may vary.
Synthesis of Fluorinated Benzoxazole Derivatives
Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities. A common synthetic approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. In this case, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an o-aminophenol followed by cyclization.
Proposed Synthetic Pathway
This multi-step synthesis involves hydrolysis of the starting ester, amide bond formation, and subsequent acid-catalyzed cyclization to form the benzoxazole ring.
Exploring Chemical Space with Methyl 5-amino-2,4-difluorobenzoate Derivatives: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-2,4-difluorobenzoate is a versatile scaffold in medicinal chemistry, offering a unique combination of reactive handles and fluorine substitution patterns that are highly sought after in modern drug design. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide explores the synthetic derivatization of this core structure, focusing on the generation of novel chemical entities with potential therapeutic applications, particularly in the realm of kinase inhibition. We will delve into detailed experimental protocols, present structure-activity relationship (SAR) data for a series of derivatives, and visualize the underlying biological pathways and experimental workflows.
Synthetic Strategies and Derivatization
The primary amino group of this compound serves as a key nucleophile for a variety of chemical transformations, most notably N-acylation, to generate a diverse library of amide derivatives. The general principle involves the reaction of the amine with an electrophilic acyl source, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
Experimental Protocol: General Procedure for N-Acylation
A robust and widely applicable method for the N-acylation of aromatic amines, adapted for this compound, is presented below. This protocol is based on the use of an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine (1.5 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the desired N-acyl derivative.
Application in Kinase Inhibition: Targeting VEGFR-2
Derivatives of the closely related 5-amino-2,4-difluorobenzamide scaffold have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. The following sections detail the structure-activity relationships of a series of pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 inhibitors derived from a 4-(2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino) core, which highlights the potential of this chemical space.
Quantitative Data: Structure-Activity Relationship (SAR) of VEGFR-2 Inhibitors
The following table summarizes the in vitro potency of a series of compounds against VEGFR-2. The core structure features a 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine scaffold, with modifications at the C-6 position.
| Compound ID | C-6 Substituent | VEGFR-2 IC₅₀ (nM)[4] |
| 1 | H | >1000 |
| 2 | 1,3,5-Oxadiazole | 500 |
| 3 | 2-Methyl-1,3,5-oxadiazole | 250 |
| 4 | 2-Ethyl-1,3,5-oxadiazole | 100 |
| 5 | 2-Isopropyl-1,3,5-oxadiazole | 50 |
| 37 | 2-(Trifluoromethyl)-1,3,5-oxadiazole | 10 |
Note: The data presented is based on a closely related series of compounds to illustrate the potential of the this compound scaffold in kinase inhibitor design.
Experimental Protocol: VEGFR-2 Kinase Assay
The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a standard in vitro kinase assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAK)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-resolved fluorescence (TRF) reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase buffer, the biotinylated peptide substrate, and the test compound solution.
-
Initiate the kinase reaction by adding a solution of VEGFR-2 kinase and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove the unbound antibody.
-
Add an enhancement solution and measure the time-resolved fluorescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Methyl 5-amino-2,4-difluorobenzoate in PROTAC Linker Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex. This technical guide provides an in-depth exploration of the use of Methyl 5-amino-2,4-difluorobenzoate as a key building block for the synthesis of rigid PROTAC linkers. The strategic incorporation of the 2,4-difluorophenyl moiety can impart favorable physicochemical properties, such as enhanced metabolic stability and improved cell permeability, to the resulting PROTACs. This document details the underlying principles, experimental protocols, and characterization of PROTACs synthesized using this fluorinated aniline derivative, offering a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction: The Pivotal Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker is not merely a passive spacer but actively contributes to the PROTAC's overall performance, including its potency, selectivity, and pharmacokinetic properties.
The introduction of fluorine atoms into linker structures is a well-established strategy in medicinal chemistry to modulate a molecule's characteristics. The 2,4-difluorophenyl group, derived from this compound, offers several potential advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the PROTAC.
-
Conformational Rigidity: The planar phenyl ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.
-
Modulation of Physicochemical Properties: Fluorination can influence lipophilicity, polarity, and membrane permeability, which are critical for oral bioavailability and cellular uptake.
Synthesis of PROTAC Linkers with this compound
The primary chemical transformation for incorporating this compound into a PROTAC linker is amide bond formation . The amino group of the difluorinated aniline is coupled with a carboxylic acid, which can be part of a bifunctional linker precursor or a pre-functionalized warhead or E3 ligase ligand.
General Synthetic Strategy
A common approach involves a stepwise synthesis, where the linker is built sequentially. For instance, an N-Boc protected amino acid can be coupled with this compound. Following deprotection of the Boc group, the resulting amine can be further elaborated or coupled to the second ligand of the PROTAC.
Experimental Protocols
Due to the electron-withdrawing nature of the two fluorine atoms, the aniline nitrogen in this compound is less nucleophilic than in non-fluorinated anilines. Therefore, robust coupling conditions are generally required.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of carboxylic acids and is often effective for less reactive anilines.
-
Materials:
-
Carboxylic acid (e.g., N-Boc-amino acid) (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more classical and cost-effective method, which may require longer reaction times or gentle heating for electron-deficient anilines.
-
Materials:
-
Carboxylic acid (e.g., N-Boc-amino acid) (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
-
Data Presentation: Quantitative Analysis of Amide Coupling Reactions
The following table summarizes representative quantitative data for the amide coupling of various carboxylic acids with anilines, including electron-deficient systems, to provide an expected range for the synthesis of PROTAC linkers using this compound. Actual yields will vary depending on the specific substrates and reaction conditions.
| Entry | Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Boc-Gly-OH | This compound | HATU | DIPEA | DMF | 6 | 85-95 |
| 2 | Boc-Ala-OH | This compound | HATU | DIPEA | DMF | 8 | 80-90 |
| 3 | Boc-Gly-OH | This compound | EDC/HOBt | DIPEA | DMF | 18 | 70-85 |
| 4 | Pomalidomide-COOH | Linker-NH-MDFB | HATU | DIPEA | DMF | 12 | 75-90 |
| 5 | JQ1-COOH | Linker-NH-MDFB | EDC/HOBt | DIPEA | DMF | 24 | 65-80 |
Data is illustrative and based on typical yields for similar reactions.
Characterization of PROTACs and Intermediates
Thorough characterization of the synthesized PROTACs and their precursors is essential to confirm their identity, purity, and structural integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atoms in the linker.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized molecules, confirming their elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to assess the purity of the compounds and to monitor reaction progress.
Signaling Pathways and Biological Evaluation
PROTACs synthesized with a this compound-derived linker function by hijacking the ubiquitin-proteasome system (UPS).
The biological evaluation of these PROTACs involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
Experimental Workflow for PROTAC Evaluation
Conclusion
This compound is a valuable and strategic building block for the synthesis of PROTAC linkers. The incorporation of the 2,4-difluorophenyl moiety can bestow advantageous properties upon the resulting PROTAC, including enhanced metabolic stability and tailored physicochemical characteristics. The robust amide coupling methodologies detailed in this guide provide a clear path for the synthesis of these advanced protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such fluorinated building blocks will be instrumental in the development of the next generation of PROTAC therapeutics.
The Predicted Role of Fluorine Atoms in the Biological Activity of Methyl 5-amino-2,4-difluorobenzoate: A Technical Guide
Disclaimer: This document provides a theoretical framework for understanding the potential biological significance of the fluorine atoms in Methyl 5-amino-2,4-difluorobenzoate. To date, no specific biological activity or mechanism of action for this compound has been published in peer-reviewed literature. The content herein is based on established principles of medicinal chemistry and the known effects of fluorination in drug design. All experimental data presented are hypothetical and for illustrative purposes.
Introduction
The introduction of fluorine atoms into small molecules is a widely utilized strategy in modern drug discovery to enhance a compound's pharmacological profile. This compound, a readily available chemical intermediate, possesses two fluorine atoms on its aromatic ring. While its specific biological targets are unknown, the presence and positioning of these fluorine atoms allow for a predictive analysis of their influence on the molecule's potential as a bioactive agent. This technical guide will explore the theoretical roles of the 2- and 4-position fluorine atoms on the physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound. We will also present generalized experimental protocols and a hypothetical structure-activity relationship (SAR) study to guide future research.
Physicochemical Impact of Difluorination
The two fluorine atoms on the benzoate ring are expected to significantly modulate the molecule's properties compared to its non-fluorinated analog.
Electronic Effects
Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect (-I). In this compound, the fluorine atoms at the ortho (2) and para (4) positions to the methyl ester group will decrease the electron density of the aromatic ring. This has several predicted consequences:
-
Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms will decrease the basicity (pKa) of the amino group at position 5. This can be advantageous in drug design, as a less basic amine may have improved oral bioavailability and reduced off-target effects.[1]
-
Aromatic Interactions: The altered electronic nature of the ring can influence how the molecule interacts with biological targets, potentially affecting π-π stacking or cation-π interactions.
Lipophilicity
Fluorine substitution almost invariably increases the lipophilicity of a molecule, which is a critical parameter for its ability to cross cell membranes and bind to hydrophobic pockets of proteins. The addition of two fluorine atoms is expected to increase the LogP value of this compound compared to its non-fluorinated counterpart.
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 family.[1][2] Placing fluorine atoms at the 2 and 4 positions can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of the compound.[2][3]
Hypothetical Physicochemical Data
The following table presents hypothetical data comparing Methyl 5-aminobenzoate with its difluorinated analog to illustrate the predicted changes in physicochemical properties.
| Compound | Molecular Weight | Predicted LogP | Predicted pKa (of amino group) |
| Methyl 5-aminobenzoate | 151.16 | 1.3 | 3.1 |
| This compound | 187.14 | 1.9 | 2.5 |
Predicted Pharmacological Implications
The changes in physicochemical properties imparted by the fluorine atoms are expected to have a direct impact on the pharmacokinetic and pharmacodynamic profile of this compound.
Pharmacodynamics: Target Binding
The fluorine atoms can play a direct role in binding to a biological target. They can participate in:
-
Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The polarized C-F bond can engage in favorable electrostatic interactions within a protein binding pocket.
-
Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring can enhance binding to hydrophobic sub-pockets.
The following diagram illustrates a hypothetical binding scenario of this compound with a generic kinase inhibitor binding site, a common target for such scaffolds.
Caption: Hypothetical binding mode in a kinase active site.
Pharmacokinetics: ADME Properties
The predicted changes in physicochemical properties would likely influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
-
Absorption: Increased lipophilicity may enhance passive diffusion across the gut wall, potentially improving oral absorption.
-
Distribution: Higher lipophilicity could lead to increased tissue distribution and potentially penetration of the blood-brain barrier.
-
Metabolism: As previously mentioned, the C-F bonds are expected to block metabolism at those positions, leading to a longer half-life.
-
Excretion: The overall metabolic profile will determine the route of excretion.
Hypothetical Structure-Activity Relationship (SAR) Workflow
To experimentally determine the role of the fluorine atoms, a systematic SAR study would be necessary. The following diagram outlines a typical workflow.
Caption: A typical workflow for a structure-activity relationship study.
Experimental Protocols
The following are generalized protocols that could be adapted for the study of this compound and its analogs.
Synthesis of this compound
This protocol is based on known synthetic routes for similar compounds.
-
Starting Material: Methyl 2,4-difluoro-5-nitrobenzoate.
-
Reduction of Nitro Group:
-
Dissolve Methyl 2,4-difluoro-5-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, palladium on carbon (10%) under a hydrogen atmosphere, or a metal catalyst like iron powder in acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
-
Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for LogD).
-
Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the n-octanol phase.
-
Partitioning:
-
Add a known volume of the aqueous phase to the octanol solution in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation: Calculate the LogP value using the formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous).[4][5]
In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)
This protocol is a general example for determining the inhibitory activity of a compound against a protein kinase.[6][7]
-
Reagents and Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the assay plate, add the kinase, the substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Hypothetical SAR Data
The following table presents hypothetical IC50 values from a kinase inhibition assay for a series of analogs to illustrate a potential SAR.
| Compound | R1 | R2 | IC50 (nM) |
| 1 (Target) | F | F | 50 |
| 2 | H | H | 500 |
| 3 | F | H | 150 |
| 4 | H | F | 200 |
| 5 | Cl | Cl | 75 |
This hypothetical data suggests that both fluorine atoms contribute to the compound's potency, with the difluorinated analog being the most active.
Conclusion
While the specific biological activity of this compound remains to be elucidated, the principles of medicinal chemistry provide a strong basis for predicting the significant role of its fluorine atoms. The difluorination at positions 2 and 4 is expected to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, all of which are critical factors in determining the pharmacological profile of a potential drug candidate. The fluorine atoms may also be directly involved in target binding through various non-covalent interactions. The experimental workflows and protocols outlined in this guide provide a roadmap for future investigations to validate these predictions and uncover the therapeutic potential of this and related fluorinated scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bmglabtech.com [bmglabtech.com]
Methodological & Application
Synthesis of Methyl 5-amino-2,4-difluorobenzoate from methyl 2,4-difluoro-5-nitrobenzoate
Application Notes and Protocols for the Synthesis of Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. The primary focus of this guide is the reduction of methyl 2,4-difluoro-5-nitrobenzoate.
The reduction of the nitro group in methyl 2,4-difluoro-5-nitrobenzoate is a critical transformation. Several methods can be employed for this conversion, with the choice of protocol often depending on factors such as substrate sensitivity, desired yield, and available laboratory equipment. This guide will detail a high-yield method using iron in acidic conditions and discuss alternative protocols involving catalytic hydrogenation and reduction with tin(II) chloride.
Physicochemical Properties of Reactant and Product
A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Property | Methyl 2,4-difluoro-5-nitrobenzoate (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₅F₂NO₄ | C₈H₇F₂NO₂ |
| Molecular Weight | 217.13 g/mol | 187.14 g/mol |
| Appearance | White to brown crystalline powder | Brown solid |
| Melting Point | 73.0 to 83.0 °C | Not available |
| CAS Number | 125568-71-0 | 125568-73-2 |
Experimental Protocols
Three common methods for the reduction of the nitro group are presented below. The iron/acetic acid method is provided as a detailed, high-yield protocol, while catalytic hydrogenation and tin(II) chloride reduction are presented as viable alternatives.
Protocol 1: Reduction with Iron Powder in Acetic Acid
This method is a robust and high-yielding procedure for the synthesis of this compound. The use of iron powder in an acidic medium provides an efficient and cost-effective way to achieve the desired transformation.
Reaction Scheme:
Materials and Reagents:
-
Methyl 2,4-difluoro-5-nitrobenzoate
-
Iron powder
-
Acetic acid
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of methyl 2,4-difluoro-5-nitrobenzoate (12.0 g, 0.06 mol, 1 eq.) in acetic acid (150 mL) and water, add iron powder (12.3 g, 0.22 mol, 4 eq.).
-
Heat the reaction mixture to 40 °C and maintain this temperature for 1.5 hours, with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Expected Yield and Characterization:
-
Yield: 10.0 g (96%) of a brown solid.[1]
-
¹H NMR (400 MHz, DMSO-d6) δ ppm: 7.27 (dd, J=9.98, 7.42 Hz, 1H), 7.14 (t, J=10.99 Hz, 1H), 5.28 (s, 2H), 3.77 (s, 3H).[1]
-
ES-LCMS: m/z 189.0 (M+H)⁺.[1]
Alternative Protocols
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
General Procedure:
-
Dissolve methyl 2,4-difluoro-5-nitrobenzoate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel.
-
Add a catalytic amount of 5% or 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Note: While this is a general procedure, specific reaction conditions (solvent, pressure, catalyst loading) may need to be optimized for this particular substrate to achieve high yields and purity.
Protocol 3: Reduction with Tin(II) Chloride
Tin(II) chloride is a mild reducing agent that is often used for the reduction of nitro groups in the presence of other sensitive functional groups.
General Procedure:
-
Dissolve methyl 2,4-difluoro-5-nitrobenzoate in a solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to precipitate tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Note: The workup for this reaction can sometimes be challenging due to the formation of tin hydroxides. Thorough washing and extraction are crucial for obtaining a clean product.
Summary of Reduction Methods
| Method | Reagents | Typical Solvents | Advantages | Disadvantages |
| Iron/Acetic Acid | Iron powder, Acetic acid | Acetic acid/Water | High yield, cost-effective, readily available reagents. | Requires filtration of iron salts, acidic conditions. |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Clean reaction, high selectivity, easy workup. | Requires specialized hydrogenation equipment, catalyst can be expensive. |
| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild conditions, good functional group tolerance. | Stoichiometric amounts of tin salts are produced, workup can be difficult. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and the decision-making process for choosing a reduction method.
Caption: A high-level overview of the synthesis process.
Caption: Decision tree for the choice of reduction protocol.
References
Application Notes and Protocols for Amide Coupling with Methyl 5-amino-2,4-difluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amide bond formation is a cornerstone of modern drug discovery and development. The coupling of carboxylic acids with amines is one of the most frequently utilized reactions in the synthesis of pharmaceuticals and biologically active compounds.[1][2] However, challenges can arise when coupling electron-deficient anilines, such as Methyl 5-amino-2,4-difluorobenzoate. The reduced nucleophilicity of the amino group in these substrates often leads to sluggish and inefficient reactions under standard conditions.[1][3] These application notes provide a detailed protocol for the efficient amide coupling of this compound with various carboxylic acids, focusing on optimized conditions to overcome the challenges associated with this electron-deficient amine.
The direct condensation of a carboxylic acid and an amine to form an amide is generally not feasible due to the formation of a stable carboxylate-ammonium salt.[4] Therefore, the carboxylic acid must first be activated to a more electrophilic species.[4][5] A variety of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[5] This document will focus on two highly effective protocols for the coupling of this compound.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent and additives is critical for achieving high yields and purity, especially with challenging substrates. Below is a summary of common coupling agents and their general effectiveness with electron-deficient anilines.
| Coupling Reagent/System | Additive | Base | Typical Solvent | Reaction Time | Typical Yield (%) | Notes |
| EDC | HOBt, DMAP | DIPEA | CH₃CN or CH₂Cl₂ | 12-24 h | 70-95% | A highly effective and cost-efficient method for electron-deficient amines. DMAP is crucial for high yields.[1][3] |
| HATU | None | DIPEA | DMF | 2-6 h | 85-95% | A powerful coupling reagent that often provides high yields and short reaction times.[6] |
| DCC | DMAP | Pyridine | CH₂Cl₂ | 16-24 h | 50-70% | An older method; the dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| Acyl Fluoride (in situ) | TFFH | DIPEA | CH₂Cl₂ | 1-3 h | 80-90% | An effective method for sterically hindered and electron-deficient amines, often requiring elevated temperatures.[7][8][9] |
Experimental Protocols
Protocol 1: EDC/HOBt/DMAP Mediated Amide Coupling
This protocol is a robust and cost-effective method for the coupling of electron-deficient anilines. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) and a catalytic amount of 4-dimethylaminopyridine (DMAP) has been shown to be particularly effective.[1][3]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
EDC (1.1 eq)
-
HOBt (0.1 eq)
-
DMAP (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and anhydrous acetonitrile or dichloromethane.
-
Add HOBt (0.1 eq), DMAP (1.0 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.1 eq) to the reaction mixture and stir for an additional 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: HATU Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that often provides excellent yields and shorter reaction times, even with challenging substrates.[6]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Mandatory Visualizations
Caption: General workflow for amide bond formation.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.dk]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of Methyl 5-amino-2,4-difluorobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the combined electronic effects of the amino and fluoro substituents. The successful coupling of this substrate enables the synthesis of a wide array of novel biaryl compounds.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.[2] This method is favored for its mild reaction conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[3]
However, substrates containing both electron-donating (amino) and electron-withdrawing (fluoro) groups, such as this compound, can present unique challenges. The amino group can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[4][5] Conversely, the electron-withdrawing nature of the fluorine atoms can decrease the reactivity of the aryl halide.[6] Therefore, careful selection and optimization of the reaction conditions are crucial for achieving high yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound, assuming the bromo or iodo derivative is used) to form a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Summary of Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of substrates similar to this compound. These conditions can serve as a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Methyl 5-amino-2,4-difluoro-X-benzoate (X = Br, I) | Bromo and iodo derivatives are generally more reactive than chloro derivatives. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%) | Other catalysts such as Pd₂(dba)₃ can also be effective.[5] |
| Ligand | SPhos (4-10 mol%), XPhos (4-10 mol%), PPh₃ (4-10 mol%) | Buchwald ligands like SPhos and XPhos are often effective for challenging substrates.[7] |
| Base | K₂CO₃ (2-3 equivalents), K₃PO₄ (2-3 equivalents) | The choice of base can significantly impact the reaction outcome.[4][7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O (typically 4:1 to 10:1 v/v) | A biphasic solvent system is common for Suzuki-Miyaura reactions.[4][8] |
| Temperature | 80 - 110 °C | The optimal temperature will depend on the reactivity of the substrates and the catalyst system. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Protocol 1: Using Pd(OAc)₂ with SPhos
-
To a dry reaction vessel, add Methyl 5-amino-2,4-difluorobromobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and SPhos (0.04 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol).
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Using Pd(PPh₃)₄
-
In a round-bottom flask, combine Methyl 5-amino-2,4-difluoroiodobenzoate (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (10 mL) and water (2.5 mL).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with dioxane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading, changing the ligand, or using a stronger base like K₃PO₄. Temperature and reaction time can also be optimized.
-
Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can sometimes occur. Using milder bases or shorter reaction times may mitigate this side reaction.
-
Homocoupling: Formation of biaryl products from the coupling of two boronic acid molecules can be an issue. This can sometimes be suppressed by adjusting the stoichiometry of the reactants or the catalyst system.
-
Catalyst Deactivation: The amino group on the substrate may inhibit the catalyst. Using bulky phosphine ligands can sometimes prevent this deactivation.[4]
By carefully considering these factors and starting with the recommended protocols, researchers can successfully employ the Suzuki-Miyaura coupling for the synthesis of novel compounds derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 8. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science, where arylamine moieties are prevalent. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of Methyl 5-amino-2,4-difluorobenzoate, an electron-deficient aniline derivative of interest in the synthesis of novel pharmaceutical candidates.
The reaction involves the coupling of an amine with an aryl halide or pseudohalide in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of these components is critical for achieving high yields and reaction efficiency, especially with challenging substrates like electron-deficient anilines. This protocol offers a starting point for the development of robust and scalable synthetic routes to N-aryl-5-amino-2,4-difluorobenzoate derivatives.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle that is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. Subsequent deprotonation of the amine by a base forms a palladium-amido complex. The final step is a reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The selection of a sterically bulky and electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps while preventing side reactions.
Experimental Protocols
This section outlines a general protocol for the Buchwald-Hartwig amination of this compound with various aryl halides. The conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 4-chlorotoluene, 3-bromopyridine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BippyPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle or oil bath
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
General Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.) to the flask. Then, add the anhydrous solvent (sufficient to achieve a concentration of 0.1-0.5 M).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the aryl halide and the chosen catalyst system.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-amino-2,4-difluorobenzoate.
Data Presentation
The following table summarizes representative, illustrative data for the Buchwald-Hartwig amination of this compound with various aryl halides. These are hypothetical yields based on typical outcomes for similar reactions and should be used as a guideline for optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 4-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu | Dioxane | 110 | 18 | 78 |
| 3-Bromopyridine | Pd₂(dba)₃ (2.5) | BippyPhos (5) | Cs₂CO₃ | Toluene | 110 | 16 | 72 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Dioxane | 100 | 10 | 91 |
| 2-Bromonaphthalene | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 120 | 24 | 65 |
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as metabolic stability, binding affinity, and conformational rigidity. Methyl 5-amino-2,4-difluorobenzoate, and its corresponding carboxylic acid, represents a unique building block that introduces a difluorinated aromatic moiety into a peptide sequence. The strong electronegativity of fluorine can modulate the electronic properties of the aromatic ring, influencing intramolecular and intermolecular interactions.[1][2] This can lead to improved proteolytic resistance and altered receptor-binding profiles.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of 5-amino-2,4-difluorobenzoic acid into peptides via Fmoc-based solid-phase peptide synthesis (SPPS).
Application Notes
The introduction of a 5-amino-2,4-difluorobenzoyl moiety can be strategically employed to:
-
Enhance Proteolytic Stability: The fluorine atoms can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems. While not a universal rule, the presence of fluorinated side chains can hinder the approach of proteases.[4]
-
Modulate Receptor Binding and Specificity: The altered electronic nature of the fluorinated aromatic ring can influence cation-π and other non-covalent interactions within a receptor binding pocket, potentially leading to increased affinity or altered selectivity.[5][6]
-
Induce Specific Conformational Preferences: The steric and electronic properties of the difluorobenzoyl group can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures.[3][5]
-
Serve as a 19F NMR Probe: The presence of fluorine atoms provides a sensitive handle for NMR studies to investigate peptide conformation, dynamics, and interactions with binding partners without the need for isotopic labeling.[7]
Experimental Protocols
The successful incorporation of 5-amino-2,4-difluorobenzoic acid into a peptide sequence using SPPS requires careful consideration of the unique properties of this building block. The primary challenges include the potential for steric hindrance during coupling and the need for optimized cleavage conditions to ensure the integrity of the final product.[8]
Workflow for SPPS using 5-amino-2,4-difluorobenzoic acid
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating 5-amino-2,4-difluorobenzoic acid.
Protocol 1: Synthesis of Fmoc-5-amino-2,4-difluorobenzoic acid
Prior to its use in SPPS, the free amine of 5-amino-2,4-difluorobenzoic acid must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
5-amino-2,4-difluorobenzoic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA)
-
Dioxane and water or Acetonitrile
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-amino-2,4-difluorobenzoic acid in a 10% aqueous sodium bicarbonate solution or a mixture of organic solvent (e.g., dioxane, acetonitrile) and water with an organic base like DIPEA.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.0-1.2 equivalents) in an organic solvent (e.g., dioxane, acetonitrile) to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain Fmoc-5-amino-2,4-difluorobenzoic acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-5-amino-2,4-difluorobenzoic acid
This protocol outlines a single coupling cycle for the incorporation of the fluorinated building block. It is based on standard Fmoc-SPPS procedures and may require optimization depending on the peptide sequence.[9][10]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide for C-terminal amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Fmoc-5-amino-2,4-difluorobenzoic acid
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Kaiser test or other ninhydrin-based test kits
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling of Fmoc-5-amino-2,4-difluorobenzoic acid: a. In a separate vial, pre-activate Fmoc-5-amino-2,4-difluorobenzoic acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 5-10 minutes. Due to potential steric hindrance, stronger coupling reagents like HATU are recommended.[8][11] b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 2-4 hours at room temperature. For sterically hindered couplings, extended reaction times or double coupling may be necessary.[12] d. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
Repeat: Continue with the deprotection and coupling of the next amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
A standard TFA "cleavage cocktail" is used to cleave the peptide from the resin and remove side-chain protecting groups. The composition of the cocktail should be chosen based on the amino acids present in the peptide sequence.[13][14]
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic acid (TFA)
-
Scavengers:
-
Triisopropylsilane (TIS)
-
Water
-
1,2-Ethanedithiol (EDT) (for peptides containing Trp, Met, Cys)
-
Phenol (optional)
-
-
Cold diethyl ether
Cleavage Cocktail Formulations:
| Reagent Cocktail | Composition (v/v/v) | Application Notes |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[14] |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Good for trityl-based protecting groups. Does not prevent methionine oxidation.[15] |
| Standard | TFA/TIS/Water (95:2.5:2.5) | Suitable for peptides without sensitive, easily oxidized or alkylated residues.[16] |
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare the appropriate cleavage cocktail in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Characterization
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired peptide and confirm their identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS.[17][18]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product by analytical RP-HPLC.[18]
-
Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used for structural elucidation and to confirm the incorporation of the fluorinated moiety.
Quantitative Data Summary
While specific quantitative data for the incorporation of this compound is not widely published, the following table provides expected performance metrics based on the incorporation of similar non-natural, sterically hindered amino acids in SPPS.[8]
| Parameter | Expected Range | Notes |
| Coupling Efficiency | 70-95% | Highly dependent on the coupling reagent, reaction time, and the adjacent amino acid. Double coupling may be required to achieve >95% efficiency. |
| Crude Purity (Post-Cleavage) | 50-80% | Dependent on the overall peptide length and sequence complexity. |
| Final Purity (Post-HPLC) | >95% | Achievable with standard RP-HPLC purification protocols. |
| Overall Yield | 10-40% | Varies significantly with the scale of the synthesis and the number of purification steps. |
Potential Signaling Pathway Modulation
While specific signaling pathways modulated by peptides containing 5-amino-2,4-difluorobenzoate have not been extensively characterized, the incorporation of fluorinated aromatic amino acids can influence peptide-protein interactions that are central to many signaling cascades.
Caption: Hypothetical modulation of a G-protein coupled receptor (GPCR) signaling pathway.
The difluorobenzoyl moiety can alter the binding affinity and selectivity of the peptide for its target receptor, thereby modulating downstream signaling events. For example, in G-protein coupled receptor (GPCR) signaling, enhanced or altered binding could lead to a more potent or biased activation of G-proteins, influencing the production of second messengers and the subsequent activation of kinase cascades, ultimately leading to a modified cellular response. The specific effects will be highly dependent on the peptide sequence and the target receptor.
References
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 15. peptide.com [peptide.com]
- 16. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 17. lcms.cz [lcms.cz]
- 18. oxfordglobal.com [oxfordglobal.com]
Application Notes and Protocols for the Ester Hydrolysis of Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The hydrolysis of Methyl 5-amino-2,4-difluorobenzoate is a crucial chemical transformation for the synthesis of 5-amino-2,4-difluorobenzoic acid. This product serves as a valuable building block in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity to target proteins.[1][2][3][4] Consequently, 5-amino-2,4-difluorobenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5]
The primary application of this hydrolysis reaction is to provide a precursor for the development of novel therapeutic agents. The amino and carboxylic acid functionalities of 5-amino-2,4-difluorobenzoic acid allow for diverse chemical modifications, enabling its incorporation into a wide range of molecular scaffolds.[6][7] This versatility makes it a sought-after component in the synthesis of small molecule inhibitors, receptor agonists or antagonists, and other biologically active compounds.
The choice of hydrolysis method, either acidic or alkaline, depends on the overall synthetic strategy and the stability of the starting material and product to the reaction conditions. Alkaline hydrolysis, or saponification, is often preferred as it is an irreversible reaction, which can lead to higher yields of the carboxylic acid salt.[8][9][10] Subsequent acidification then quantitatively yields the desired 5-amino-2,4-difluorobenzoic acid.
Experimental Protocols
Two primary methods for the ester hydrolysis of this compound are presented below: Alkaline Hydrolysis and Acid-Catalyzed Hydrolysis.
Protocol 1: Alkaline Hydrolysis (Saponification)
This protocol describes a general method for the base-mediated hydrolysis of this compound. Alkaline hydrolysis is typically efficient and proceeds to completion.[8][9]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and dichloromethane (e.g., a 1:9 v/v ratio).[11]
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (typically 1.5 to 3 equivalents) at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvents using a rotary evaporator.
-
Dissolve the residue in deionized water.
-
Carefully acidify the aqueous solution to a pH of approximately 4-5 by the dropwise addition of 1M HCl.[12] The product, 5-amino-2,4-difluorobenzoic acid, will precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
-
Purification (Optional):
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-amino-2,4-difluorobenzoic acid.
-
-
Drying: Dry the purified product under vacuum.
Protocol 2: Acid-Catalyzed Hydrolysis
This method utilizes a strong acid as a catalyst. The reaction is reversible, so using a large excess of water can help drive the equilibrium towards the products.[8][10]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable organic solvent such as dioxane or THF.
-
Addition of Acid: Add an excess of dilute aqueous sulfuric acid or hydrochloric acid to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an organic solvent was used, remove it under reduced pressure.
-
Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
-
Isolation and Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the product from a suitable solvent to obtain pure 5-amino-2,4-difluorobenzoic acid.
-
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes illustrative quantitative data for the alkaline hydrolysis of this compound. Please note that these values are representative and may require optimization for specific experimental setups.
| Parameter | Alkaline Hydrolysis (NaOH) | Acid-Catalyzed Hydrolysis (H₂SO₄) |
| Reactant Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Base/Acid Equivalents | 1.5 - 3.0 eq. | Catalytic to excess |
| Solvent System | MeOH/CH₂Cl₂ or THF/H₂O | Dioxane/H₂O or THF/H₂O |
| Temperature (°C) | 40 - 60 (Reflux) | 80 - 100 (Reflux) |
| Reaction Time (hours) | 2 - 6 | 4 - 12 |
| Typical Yield (%) | > 90% | 70 - 85% |
| Purity (by HPLC) | > 98% (after purification) | > 98% (after purification) |
Mandatory Visualizations
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 11. researchgate.net [researchgate.net]
- 12. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
Application Note: A Scalable Two-Step Synthesis of Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-2,4-difluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the difluoro-amino-substituted benzene ring makes it a valuable intermediate for the development of novel bioactive molecules. This application note provides a detailed, scalable, two-step protocol for the synthesis of this compound, commencing from the commercially available Methyl 2,4-difluorobenzoate. The described process involves a regioselective nitration followed by a robust catalytic hydrogenation, designed for efficiency and scalability in a laboratory or pilot plant setting.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Step 1: Nitration of Methyl 2,4-difluorobenzoate
This step focuses on the regioselective nitration of Methyl 2,4-difluorobenzoate to yield Methyl 5-nitro-2,4-difluorobenzoate. The directing effects of the ortho- and para-directing fluorine atoms and the meta-directing ester group favor the introduction of the nitro group at the C5 position.
Experimental Protocol:
Materials:
-
Methyl 2,4-difluorobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Methanol
-
Sodium Bicarbonate (Saturated Solution)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling circulator
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Equip a clean, dry 1 L jacketed glass reactor with an overhead stirrer, a temperature probe, and an addition funnel. Connect the reactor jacket to a cooling circulator.
-
Charging the Reactor: Charge the reactor with Methyl 2,4-difluorobenzoate (1.0 eq).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the cooling circulator.
-
Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the stirred solution, maintaining the internal temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.
-
Nitration Reaction: Slowly add the pre-chilled nitrating mixture to the reactor via the addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC analysis.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (approximately 5-10 times the volume of the reaction mixture) with vigorous stirring.
-
Precipitation and Filtration: A precipitate of Methyl 5-nitro-2,4-difluorobenzoate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product under vacuum at 40-50 °C to a constant weight.
Data Summary (Step 1):
| Parameter | Value |
| Starting Material | Methyl 2,4-difluorobenzoate |
| Product | Methyl 5-nitro-2,4-difluorobenzoate |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Step 2: Reduction of Methyl 5-nitro-2,4-difluorobenzoate
This step involves the catalytic hydrogenation of the nitro-intermediate to the desired amino product. Palladium on carbon is an efficient and widely used catalyst for this transformation, offering high yields and clean conversion under moderate conditions.
Experimental Protocol:
Materials:
-
Methyl 5-nitro-2,4-difluorobenzoate
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol
-
Hydrogen Gas
-
Nitrogen Gas
-
Celite®
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator or equivalent)
-
Inert gas (Nitrogen) source
-
Vacuum source
-
Filtration apparatus
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled.
-
Inerting the Reactor: Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Charging the Reactor: Under a nitrogen atmosphere, carefully charge the reactor with Methyl 5-nitro-2,4-difluorobenzoate (1.0 eq), Methanol (10-15 volumes), and 10% Palladium on Carbon (1-2 mol%, 50% wet).
-
Hydrogenation: Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or HPLC analysis. The reaction is typically complete within 4-8 hours.
-
Post-Reaction Purge: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen three times.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to achieve high purity.
Data Summary (Step 2):
| Parameter | Value |
| Starting Material | Methyl 5-nitro-2,4-difluorobenzoate |
| Product | This compound |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% (after recrystallization) |
| Appearance | Off-white to light brown solid |
Workflow Diagram
Caption: Detailed workflow for the two-step synthesis of this compound.
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires strict temperature control. The use of a jacketed reactor and a reliable cooling system is essential. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of the nitrating mixture should be performed slowly to avoid a runaway reaction.
-
Hydrogenation: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. The reaction should be conducted in a well-ventilated area or a fume hood designed for such reactions. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care, preferably in a wet state. Ensure the reactor is properly sealed and pressure-tested before introducing hydrogen. Proper grounding of equipment is necessary to prevent static discharge.
Conclusion
This application note provides a comprehensive and scalable two-step synthesis of this compound. The protocols are designed to be robust and high-yielding, making them suitable for the production of this valuable intermediate in both research and development settings. Adherence to the detailed procedures and safety precautions will ensure a successful and safe synthesis.
Application Note: High-Purity Isolation of Methyl 5-amino-2,4-difluorobenzoate via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of Methyl 5-amino-2,4-difluorobenzoate, a key intermediate in pharmaceutical synthesis, using a single-solvent recrystallization technique. The procedure effectively removes process-related impurities, upgrading the material from a crude brown solid to a high-purity, off-white crystalline product suitable for downstream applications in drug discovery and development.
Introduction
This compound (CAS No. 125568-73-2) is a valuable substituted aminobenzoate derivative utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is critical, as impurities can lead to unwanted side-reactions, lower yields, and the formation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps.
Crude this compound, often synthesized via the reduction of its nitro precursor, typically appears as a brown solid with purity in the range of 95-98%.[1] Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. This protocol details a reliable method using ethanol to achieve >99.5% purity.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of most solids increases with temperature. In an ideal recrystallization, an impure compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The impurities, present in smaller amounts, either remain insoluble in the hot solvent or are soluble enough to stay in solution upon cooling. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the impurities behind in the solvent (mother liquor).
Experimental Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound.
Materials and Equipment
-
Compound: Crude this compound (e.g., brown solid, ~95% purity).[1]
-
Solvent: Ethanol (Reagent Grade or higher).
-
Apparatus:
-
250 mL Erlenmeyer flask with a stir bar
-
100 mL Graduated cylinder
-
Condenser
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper (sized to the Buchner funnel)
-
Vacuum source
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
-
Solvent Selection
Ethanol is selected as the primary solvent due to its favorable solubility profile for moderately polar aromatic amines and its boiling point (78 °C), which is well below the melting point of the target compound (111-113 °C), thereby minimizing the risk of "oiling out".[2]
Step-by-Step Procedure
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar.
-
Add approximately 40-50 mL of ethanol to the flask.
-
Fit the flask with a condenser to prevent solvent evaporation.
-
Heat the mixture on a hot plate with gentle stirring. Bring the solvent to a gentle boil.
-
Continue adding ethanol in small portions (2-3 mL at a time) until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure maximum recovery.
-
-
Decolorization (Optional):
-
If the hot solution is still highly colored, remove it from the heat source.
-
Allow the solution to cool slightly for a minute before adding a small amount (e.g., 0.5 g) of activated charcoal.
-
Re-heat the mixture to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has significantly slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of cold ethanol to ensure a good seal.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Buchner funnel.
-
Wash the collected crystals with a small amount (10-15 mL) of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter for 15-20 minutes to partially dry them.
-
-
Drying:
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. Alternatively, dry in a vacuum desiccator at room temperature.
-
Results and Data Presentation
The recrystallization protocol provides a significant improvement in both the physical appearance and analytical purity of the compound. Representative data is summarized below.
| Parameter | Before Recrystallization | After Recrystallization |
| Physical Appearance | Brown Solid[1] | Off-white Crystalline Solid |
| Purity (by HPLC) | ~95.2% | >99.5% |
| Melting Point | 108-112 °C | 111-113 °C[2] |
| Recovery Yield | N/A | ~85% (Representative) |
Visualization of Experimental Workflow
The logical flow of the recrystallization protocol is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Compound Oils Out: If the solid melts before dissolving, it may form an oil. This happens if the compound's melting point is lower than the solvent's boiling point. While not an issue with ethanol for this specific compound, if a different solvent is used, add more solvent to dissolve the oil, then proceed with cooling.
-
No Crystals Form Upon Cooling: The solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization. If that fails, gently heat the solution to evaporate some solvent, increasing the concentration, and then re-cool.
-
Low Recovery Yield: This is often due to using too much solvent during the dissolution step or washing the final crystals with an excessive volume of cold solvent. Ensure the minimum amount of hot solvent is used for dissolution.
References
Application Notes and Protocols for the Chromatographic Purification of Methyl 5-amino-2,4-difluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of Methyl 5-amino-2,4-difluorobenzoate and its derivatives. These methods are essential for obtaining high-purity compounds crucial for drug discovery and development, ensuring reliable data in subsequent biological assays and meeting stringent regulatory standards.
Overview of Purification Strategies
The purification of this compound derivatives, which are fluorinated aromatic amines, can be effectively achieved using a variety of chromatographic techniques. The choice of method depends on the scale of purification, the nature of the impurities, and the required final purity. The primary techniques covered in this document are:
-
Flash Chromatography: Ideal for rapid, medium- to large-scale purification of synthetic intermediates.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for obtaining highly pure compounds for analytical and small-scale preparative purposes. Both normal-phase and reversed-phase HPLC are applicable.
-
Supercritical Fluid Chromatography (SFC): A "green" chromatography alternative to normal-phase HPLC, offering fast and efficient separations with reduced solvent consumption.[1]
Flash Chromatography Protocol
Flash chromatography is a widely used technique for the routine purification of organic compounds in synthesis labs. For aromatic amines like this compound, special considerations are necessary to avoid issues such as tailing and irreversible adsorption on the silica gel.
Experimental Protocol
Instrumentation and Materials:
-
Flash chromatography system (e.g., Biotage® Selekt, Isolera™)[2]
-
Pre-packed silica gel or amino-functionalized silica columns[2][3]
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Methodology:
-
TLC Method Development:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a TLC plate and develop it with various solvent systems to find an optimal mobile phase. A good starting point for fluorinated aromatic amines is a mixture of hexanes and ethyl acetate.
-
For basic compounds that may streak on silica, add a small amount of triethylamine (0.1-1%) to the mobile phase to improve peak shape.[4]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
-
Column Selection and Packing:
-
Sample Loading:
-
Dry Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a minimal amount of a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder is then loaded onto the column.
-
Liquid Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a weak solvent and inject it onto the column.
-
-
Elution and Fraction Collection:
-
Equilibrate the column with the initial mobile phase.
-
Run a linear gradient from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., hexanes/EtOAc). A typical gradient could be from 0% to 50% EtOAc in hexanes over 10-15 column volumes.
-
Collect fractions and monitor the elution of the product by TLC or a built-in UV detector.
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound derivative.
-
Quantitative Data Summary
The following table summarizes typical results for the flash chromatographic purification of a hypothetical this compound derivative.
| Parameter | Value |
| Crude Sample Loading | 1.0 g |
| Column | 40 g Silica Gel |
| Mobile Phase | Gradient: 5% to 60% EtOAc in Hexanes (+0.5% TEA) |
| Flow Rate | 40 mL/min |
| Detection | UV 254 nm |
| Purity of Isolated Product | >98% (by HPLC) |
| Recovery | 85% |
High-Performance Liquid Chromatography (HPLC) Protocols
HPLC is a high-resolution purification technique essential for obtaining compounds with very high purity. Depending on the polarity of the derivatives, either reversed-phase or normal-phase HPLC can be employed.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common HPLC mode and is well-suited for the purification of moderately polar compounds like this compound.
Experimental Protocol
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector[5]
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm)[6]
-
Solvents: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH), and water
-
Additives: Formic acid (FA) or Trifluoroacetic acid (TFA)
Methodology:
-
Analytical Method Development:
-
Develop a separation method on an analytical C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
A typical starting mobile phase is a mixture of water and acetonitrile (or methanol), both containing 0.1% formic acid or TFA. The acid helps to protonate the amine, leading to sharper peaks.
-
Run a gradient from low to high organic content (e.g., 10% to 90% ACN in water).
-
-
Preparative Scale-Up:
-
Scale up the analytical method to a preparative column. The gradient profile and flow rate should be adjusted based on the column dimensions.
-
Dissolve the sample in a solvent mixture that is weak in elution strength (e.g., the initial mobile phase composition).
-
Inject the sample onto the column and begin the purification run.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., ACN) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a salt (e.g., formate or trifluoroacetate salt).
-
Quantitative Data Summary
| Parameter | Value |
| Sample Injection | 50 mg |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% to 70% B over 25 min |
| Flow Rate | 20 mL/min |
| Detection | UV 254 nm |
| Purity of Isolated Product | >99.5% (by analytical HPLC) |
| Recovery | 75% |
Normal-Phase HPLC (NP-HPLC)
Normal-phase HPLC can be an alternative for less polar derivatives or when orthogonal selectivity to RP-HPLC is required.
Experimental Protocol
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Normal-phase silica or a more polar bonded phase like cyano (CN) or amino (NH2) column (e.g., 250 x 21.2 mm, 5 µm)
-
Solvents: HPLC-grade Hexanes, Isopropanol (IPA), Ethanol (EtOH)
Methodology:
-
Method Development:
-
Develop the separation on an analytical normal-phase column.
-
The mobile phase typically consists of a non-polar solvent like hexanes with a polar modifier such as isopropanol or ethanol.
-
A gradient from low to high polar modifier content is generally used.
-
-
Preparative Separation:
-
Scale the method to a preparative column.
-
Dissolve the sample in the initial mobile phase or a non-polar solvent.
-
Inject the sample and run the purification.
-
-
Fraction Collection and Product Isolation:
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and evaporate the solvents under reduced pressure.
-
Quantitative Data Summary
| Parameter | Value |
| Sample Injection | 40 mg |
| Column | Silica, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Hexanes |
| Mobile Phase B | Isopropanol |
| Gradient | 5% to 40% B over 20 min |
| Flow Rate | 18 mL/min |
| Detection | UV 254 nm |
| Purity of Isolated Product | >99% (by analytical HPLC) |
| Recovery | 80% |
Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative to normal-phase HPLC, particularly for preparative scale purification. It uses supercritical CO2 as the main mobile phase, which is non-toxic, non-flammable, and easily removed. This leads to faster separations and dry-down times.[1]
Experimental Protocol
Instrumentation and Materials:
-
Preparative SFC system with a UV detector and back-pressure regulator
-
Chiral or achiral stationary phase columns (e.g., Diol, 2-Ethylpyridine)
-
Supercritical Fluid: CO2
-
Co-solvent: Methanol, Ethanol, or Isopropanol, often with an additive.
Methodology:
-
Analytical Screening:
-
Screen different achiral columns (e.g., silica, diol, 2-ethylpyridine) with a generic gradient of a co-solvent (e.g., methanol) in CO2.
-
For basic compounds, an additive like ammonium hydroxide or diethylamine in the co-solvent can improve peak shape.
-
-
Preparative Method Optimization:
-
Optimize the focused gradient or run isocratically for the best separation on the preparative column.
-
Dissolve the sample in the co-solvent or a mixture that ensures solubility.
-
-
Purification and Fraction Collection:
-
Perform stacked injections to maximize throughput.
-
The collection of fractions is followed by the depressurization of the CO2, leaving the product in the co-solvent.
-
-
Product Isolation:
-
Evaporate the co-solvent to obtain the pure compound.
-
Quantitative Data Summary
| Parameter | Value |
| Sample Injection | 100 mg per injection (stacked) |
| Column | 2-Ethylpyridine, 250 x 30 mm, 5 µm |
| Mobile Phase | CO2 and Methanol with 0.2% NH4OH |
| Gradient | 10% to 35% Methanol over 5 min |
| Flow Rate | 100 g/min |
| Detection | UV 254 nm |
| Purity of Isolated Product | >99% (by analytical SFC) |
| Recovery | 90% |
Visualized Workflows
The following diagrams illustrate the logical workflows for the described chromatographic purification methods.
Caption: Workflow for Flash Chromatography Purification.
Caption: General Workflow for HPLC Purification.
Caption: Workflow for SFC Purification.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 5-amino-2,4-difluorobenzoate as a Versatile Building Block for E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-2,4-difluorobenzoate is a valuable chemical intermediate for the synthesis of potent E3 ubiquitin ligase ligands, which are critical components of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This is achieved by simultaneously binding to a target protein and an E3 ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein. The unique substitution pattern of this compound, featuring an amine for linker attachment and fluorine atoms, can significantly enhance the binding affinity and physicochemical properties of the resulting E3 ligase ligands.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Cereblon (CRBN) E3 ligase ligands, a widely used E3 ligase in PROTAC design.
Application in Cereblon Ligand Synthesis
The primary application of this compound is in the synthesis of fluorinated analogs of thalidomide and its derivatives (immunomodulatory drugs or IMiDs), which are well-established ligands for the Cereblon (CRBN) E3 ligase.[1] Fluorination of the phthalimide ring of thalidomide has been shown to enhance binding affinity to CRBN.[1][2] This enhanced affinity can lead to the development of more potent and selective PROTACs.
Key Advantages of Fluorination:
-
Enhanced Binding Affinity: Fluorine substitution can lead to favorable interactions within the CRBN binding pocket, increasing the ligand's affinity.[1][2]
-
Improved Physicochemical Properties: Fluorine can modulate properties such as lipophilicity and metabolic stability, which are crucial for drug development.
-
Increased Potency of PROTACs: Higher affinity E3 ligase ligands can contribute to the formation of more stable ternary complexes (E3 ligase-PROTAC-target protein), leading to more efficient protein degradation.
Quantitative Data: Binding Affinity of Fluorinated Cereblon Ligands
The introduction of fluorine atoms into the benzamide portion of Cereblon binders has been demonstrated to increase their binding affinity. The following table summarizes the in vitro binding affinities (IC50 values) of fluorinated benzamide derivatives to the human Cereblon thalidomide binding domain (hTBD), as determined by a competitive binding assay using MicroScale Thermophoresis (MST).
| Compound ID | Structure | IC50 (μM) vs hTBD |
| 6a (non-fluorinated) | 2-methyl-3-nitro-N-(2,6-dioxopiperidin-3-yl)benzamide | > 500 |
| 6b (perfluorinated) | 2,3,4,5,6-pentafluoro-N-(2,6-dioxopiperidin-3-yl)benzamide | 130 ± 20 |
| 8d (fluorinated) | 4-fluoro-3-nitro-N-(2,6-dioxopiperidin-3-yl)benzamide | 63 ± 16 |
Data sourced from leveraging ligand affinity and properties: discovery of novel benzamide-type Cereblon binders for the design of PROTACs.[2]
Experimental Protocols
Protocol 1: Synthesis of a 4-Fluoro-Thalidomide Analog from this compound
This protocol describes a representative synthesis of a 4-fluoro-thalidomide analog, a key intermediate for PROTAC development, starting from this compound.
Step 1: N-acylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-((2,6-dioxopiperidin-3-yl)oxy)acetyl chloride (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-acylated intermediate.
Step 2: Intramolecular Cyclization to form the Phthalimide Ring
-
Dissolve the N-acylated intermediate (1 equivalent) in a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid.
-
Add a catalyst, such as sodium acetate (NaOAc) or a palladium catalyst, depending on the specific cyclization strategy.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the 4-fluoro-thalidomide analog.
Protocol 2: Determination of Cereblon Binding Affinity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a highly sensitive method to determine the binding affinity of synthesized ligands to the Cereblon protein.[3][4]
Materials:
-
His-tagged human Cereblon protein
-
Europium-labeled anti-His antibody (donor)
-
Synthesized fluorinated Cereblon ligand (competitor)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
Procedure:
-
Prepare a dilution series of the synthesized fluorinated Cereblon ligand in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent probe (BODIPY FL Thalidomide) at a constant concentration (e.g., 5 nM), and the diluted ligand solutions.
-
Add the His-tagged Cereblon protein and the Europium-labeled anti-His antibody to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the Europium donor and BODIPY FL acceptor.
-
Calculate the percentage of inhibition for each ligand concentration relative to the control (no competitor).
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Synthetic route to a fluorinated PROTAC.
Conclusion
This compound serves as a strategic starting material for the synthesis of fluorinated E3 ligase ligands, particularly for Cereblon. The incorporation of fluorine can significantly enhance the binding affinity of these ligands, a critical parameter for the development of potent and effective PROTAC degraders. The provided protocols and data offer a foundation for researchers to explore the synthesis and characterization of novel E3 ligase ligands and to advance the field of targeted protein degradation.
References
- 1. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Screening Libraries Using Methyl 5-Amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse screening libraries based on the versatile building block, Methyl 5-amino-2,4-difluorobenzoate. This compound serves as an excellent starting point for the generation of focused libraries of substituted benzamides and ureas, classes of compounds frequently found in active pharmaceutical ingredients. The inclusion of fluorine atoms in the scaffold can enhance metabolic stability and binding affinity, making these libraries particularly valuable for hit-finding and lead optimization in drug discovery programs.
Introduction
This compound is a readily available chemical intermediate that provides a trifunctional scaffold for combinatorial library synthesis. The presence of an amino group allows for derivatization into amides and ureas, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further modifications or can act as a key interaction point with biological targets. The difluoro substitution pattern on the aromatic ring is a common feature in many kinase inhibitors, suggesting that libraries derived from this scaffold may show promise in targeting this important class of enzymes.
Library Design and Synthesis
The primary amino group of this compound is the key handle for diversification. Two main types of libraries can be efficiently synthesized in a parallel format: a benzamide library through amide bond formation with a variety of carboxylic acids, and a urea library through reaction with a diverse set of isocyanates.
I. Benzamide Library Synthesis
The synthesis of a benzamide library from this compound can be achieved through a straightforward amide coupling reaction. This can be performed in a parallel format using multi-well plates to rapidly generate a large number of distinct compounds.
Experimental Workflow:
Figure 1: Workflow for parallel synthesis of a benzamide library.
Protocol: Parallel Solution-Phase Synthesis of a Benzamide Library
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)).
-
Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in the same solvent.
-
Prepare a 0.25 M stock solution of a coupling agent cocktail, for example, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in the same solvent.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL of the this compound stock solution (20 µmol).
-
To each well, add 100 µL of a different carboxylic acid stock solution (20 µmol).
-
To each well, add 100 µL of the coupling agent cocktail (25 µmol HATU, 50 µmol DIPEA).
-
-
Reaction and Work-up:
-
Seal the reaction plate and incubate at room temperature for 12-24 hours with gentle agitation.
-
Monitor the reaction progress by LC-MS analysis of a few representative wells.
-
Upon completion, quench the reaction by adding 200 µL of water to each well.
-
The product can be isolated by liquid-liquid extraction (e.g., with ethyl acetate) or by passing the reaction mixture through a solid-phase extraction (SPE) cartridge to remove excess reagents and by-products.
-
The solvent is then evaporated, and the resulting compounds are typically redissolved in a suitable solvent (e.g., DMSO) for storage and screening.
-
Data Presentation: Representative Benzamide Library Data
| Compound ID | Carboxylic Acid Building Block | Molecular Weight ( g/mol ) | Purity (LC-MS, %) |
| BZ-001 | 4-Chlorobenzoic acid | 327.70 | >95 |
| BZ-002 | 3-Methoxybenzoic acid | 323.29 | >95 |
| BZ-003 | Cyclohexanecarboxylic acid | 299.31 | >95 |
| BZ-004 | Thiophene-2-carboxylic acid | 301.28 | >95 |
| BZ-005 | 1-Methyl-1H-pyrazole-4-carboxylic acid | 299.26 | >95 |
II. Urea Library Synthesis
The synthesis of a urea library from this compound involves the reaction of the primary amine with a diverse set of isocyanates. This reaction is generally high-yielding and proceeds under mild conditions, making it well-suited for high-throughput synthesis.
Experimental Workflow:
Figure 2: Workflow for parallel synthesis of a urea library.
Protocol: Parallel Solution-Phase Synthesis of a Urea Library
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Prepare 0.22 M stock solutions of a diverse set of isocyanates in the same solvent.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL of the this compound stock solution (20 µmol).
-
To each well, add 100 µL of a different isocyanate stock solution (22 µmol, 1.1 equivalents).
-
-
Reaction and Work-up:
-
Seal the reaction plate and incubate at room temperature for 4-12 hours with gentle agitation.
-
Monitor the reaction progress by LC-MS.
-
For purification, a scavenger resin (e.g., an amine-functionalized resin) can be added to each well to react with excess isocyanate. The resin is then filtered off.
-
Alternatively, if the product is a solid, it can be precipitated by the addition of a non-polar solvent like hexane, followed by filtration and washing.
-
The solvent is evaporated, and the resulting compounds are redissolved in DMSO for screening.
-
Data Presentation: Representative Urea Library Data
| Compound ID | Isocyanate Building Block | Molecular Weight ( g/mol ) | Purity (LC-MS, %) |
| UR-001 | 4-Chlorophenyl isocyanate | 340.71 | >95 |
| UR-002 | 3-Methoxyphenyl isocyanate | 336.30 | >95 |
| UR-003 | Cyclohexyl isocyanate | 312.32 | >95 |
| UR-004 | Benzyl isocyanate | 320.31 | >95 |
| UR-005 | tert-Butyl isocyanate | 286.28 | >95 |
Application in Kinase Inhibitor Screening
Libraries derived from this compound are particularly well-suited for screening against protein kinases due to the prevalence of the fluorinated benzamide scaffold in known kinase inhibitors. Two key signaling pathways often implicated in diseases like cancer and inflammation, and therefore common targets for kinase inhibitors, are the EGFR and JAK-STAT pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a hallmark of many cancers.[1] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs.[3]
Figure 3: Simplified EGFR signaling pathway.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and is critical for immunity, cell division, and apoptosis.[4][5] Dysregulation of this pathway is associated with various immune disorders and cancers.[6]
Figure 4: Overview of the JAK-STAT signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of screening libraries. The straightforward and high-yielding protocols for the synthesis of benzamide and urea libraries described herein are amenable to high-throughput and parallel synthesis formats. The resulting compound collections are of significant interest for screening against a variety of biological targets, particularly protein kinases involved in critical signaling pathways such as EGFR and JAK-STAT.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of Methyl 5-amino-2,4-difluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-2,4-difluorobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route involving the reduction of Methyl 2,4-difluoro-5-nitrobenzoate.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: Ensure the reaction is maintained at the optimal temperature. For iron/acetic acid reductions, a moderate temperature (e.g., 40-80°C) is often required. |
| Degradation of Starting Material or Product | - Acid Sensitivity: Halogenated anilines can be susceptible to degradation under strongly acidic conditions. Consider using a milder acid or a buffered system. If possible, run the reaction at a lower temperature to minimize degradation. |
| Poor Quality Reagents | - Iron Powder: Use freshly activated or high-purity iron powder. The particle size and surface area of the iron can significantly impact the reaction rate.- Solvent Quality: Ensure solvents are anhydrous and of appropriate grade. |
| Inefficient Work-up | - Product Loss During Extraction: The product may remain in the aqueous layer if the pH is too acidic. Ensure the reaction mixture is thoroughly neutralized or made slightly basic (pH 8-9) before extraction with an organic solvent. |
Problem 2: Product is a Dark Oil or Tar-like Substance
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Formation of Polymeric Byproducts | - Air Oxidation: Anilines can be sensitive to air oxidation, leading to colored impurities and polymerization. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Work-up Conditions: Minimize the time the product is exposed to acidic conditions during work-up. Prompt neutralization and extraction are recommended. |
| Presence of Iron Salts | - Inadequate Filtration: Finely divided iron oxide/hydroxide byproducts can be difficult to filter. Use a pad of celite to aid filtration and ensure all solid iron residues are removed before concentrating the product. |
| Incomplete Reduction | - Nitroso/Hydroxylamine Intermediates: Incomplete reduction can lead to colored intermediates. Ensure sufficient reducing agent and reaction time. |
Problem 3: Difficulty in Isolating the Product from Iron Byproducts
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Gelatinous Iron Hydroxide Precipitate | - Filtration Aid: Filter the reaction mixture through a pad of celite to help remove the fine, gelatinous iron salts that can clog filter paper.- pH Adjustment: After the reaction, carefully neutralize the mixture. In some cases, making the solution basic can help precipitate the iron salts in a more manageable form. |
| Emulsion Formation During Extraction | - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions.- Centrifugation: If a persistent emulsion forms, centrifugation can aid in separating the layers. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via nitro reduction?
A1: The most common side reactions include:
-
Incomplete Reduction: The reduction may stop at the nitroso or hydroxylamine stage, especially if the reducing agent is depleted or the reaction conditions are not optimal.
-
Over-reduction: While less common with mild reducing agents like iron in acetic acid, more potent reducing systems could potentially affect the ester group.
-
Formation of Azoxy or Azo Compounds: These can form through the condensation of partially reduced intermediates (nitroso and hydroxylamine species).
-
Polymerization/Degradation: The aniline product can be susceptible to oxidation and polymerization, leading to the formation of colored tars, especially if exposed to air and harsh acidic conditions for extended periods.
Q2: My final product has a brownish color. How can I purify it?
A2: A brownish color often indicates the presence of oxidized impurities or residual iron compounds. For purification, consider the following:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A solvent system such as ethyl acetate/hexane can be used to separate the desired product from more polar or less polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Activated Carbon Treatment: Dissolving the crude product in a solvent and stirring with a small amount of activated carbon can help remove colored impurities. The carbon is then removed by filtration.
Q3: Can I use a different reducing agent instead of iron?
A3: Yes, other reducing agents can be used for the reduction of nitroarenes. Common alternatives include:
-
Tin(II) Chloride (SnCl₂): This is another mild and effective reagent for this transformation.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like palladium on carbon (H₂/Pd-C) is a very clean and efficient method. However, it may not be suitable if other functional groups sensitive to hydrogenation are present in the molecule.
-
Zinc (Zn) in Acid: Similar to iron, zinc metal in an acidic medium can also be used.
Q4: What is the role of acetic acid in the iron-mediated reduction?
A4: Acetic acid serves multiple purposes in this reaction:
-
Proton Source: It provides the necessary protons for the reduction of the nitro group.
-
Solvent: It helps to dissolve the starting material.
-
Activates Iron: The acid helps to clean the surface of the iron powder, removing any oxide layer and activating it for the reaction.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the sample and quantify any impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., N-H and C=O stretches).
Experimental Protocols
The following is a general experimental protocol for the reduction of a nitroaromatic compound using iron in acetic acid, which can be adapted for the synthesis of this compound from its nitro precursor.
General Procedure for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2,4-difluoro-5-nitrobenzoate (1.0 eq.) in a mixture of acetic acid and water.
-
Addition of Iron: To the stirred solution, add iron powder (approx. 4.0 eq.).
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 40-80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 1.5 to 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Visualizing the Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting failed amide coupling with Methyl 5-amino-2,4-difluorobenzoate
Welcome to the Technical Support Center for Amide Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of amides, with a specific focus on the coupling of Methyl 5-amino-2,4-difluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound failing or giving low yields?
A: The primary reason for difficulty in this reaction is the reduced nucleophilicity of this compound. The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which pull electron density away from the amine nitrogen.[1] This makes the nitrogen's lone pair of electrons less available to attack the activated carboxylic acid, resulting in a sluggish or incomplete reaction.[1][2] Standard coupling conditions may be insufficient to drive the reaction to completion.
Q2: What are the most effective coupling reagents for electron-deficient anilines like this compound?
A: For challenging couplings with electron-deficient anilines, more potent activating agents are often required. While standard carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, they often need additives and optimized conditions to be effective.[3] Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more powerful and can lead to higher yields and faster reaction times.[2][4]
Q3: What is the role of additives like HOBt and HOAt?
A: Additives such as HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are crucial in many amide coupling reactions, especially when using carbodiimides like EDC.[4] They serve two main purposes:
-
Suppressing side reactions: They minimize side reactions such as the formation of N-acylurea byproduct.[4]
-
Reducing racemization: For chiral carboxylic acids, they help to prevent the loss of stereochemical integrity.[5][6] HOAt is generally considered more effective than HOBt for difficult couplings and for reducing racemization.[5]
Q4: Can I use a stronger base to improve the reaction rate?
A: The choice of base is critical. A non-nucleophilic organic base is typically used to neutralize the acid formed during the reaction and to deprotonate the amine. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.[2][4] While a stronger base might seem beneficial, it can also lead to unwanted side reactions and racemization of chiral starting materials. It is often more effective to optimize the coupling reagent and other reaction conditions rather than simply increasing the base strength.[5]
Q5: Are there alternative methods to try if standard coupling protocols fail?
A: Yes. If standard coupling reagents do not provide satisfactory results, you can convert the carboxylic acid to a more reactive intermediate. The most common alternatives are:
-
Acyl Chlorides: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][6] The resulting acyl chloride is then reacted with the aniline.
-
Acyl Fluorides: Acyl fluorides, formed using reagents like cyanuric fluoride, are also highly reactive and can be effective for coupling with hindered or electron-deficient amines.[7] They are often more stable and less prone to racemization than acyl chlorides.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Insufficient activation of the carboxylic acid. | • Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[2][4] • Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents). |
| Low nucleophilicity of this compound. | • Increase the reaction temperature. Monitor for potential decomposition. • Increase the reaction time. Monitor progress by TLC or LC-MS. • Convert the carboxylic acid to the more reactive acyl chloride or acyl fluoride.[2][7] | |
| Suboptimal reaction conditions. | • Ensure anhydrous conditions, as water can hydrolyze the activated intermediate.[9] • Try a different solvent. DMF is common, but acetonitrile or DCM may be effective in some cases.[2][3] | |
| Multiple Spots on TLC / Impure Product | Formation of N-acylurea byproduct (with carbodiimide reagents). | • Ensure an additive like HOBt or HOAt is used in stoichiometric amounts with EDC or DCC.[4] |
| Side reactions due to strong base or high temperature. | • Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[5] • If using elevated temperatures, try to find the minimum temperature required for the reaction to proceed. | |
| Decomposition of starting materials or product. | • Run the reaction at a lower temperature for a longer duration. • Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | |
| Racemization of Chiral Carboxylic Acid | Over-activation or use of a strong base. | • Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[5] • Use a weaker base such as N-methylmorpholine (NMM) or collidine.[5] • Lower the reaction temperature.[5] |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
-
Reactant Preparation: In a dry, inert atmosphere flask, dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.1 eq.) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) to the mixture.
-
Activation: Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using HATU
-
Reactant Preparation: In a dry, inert atmosphere flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[10]
-
Amine Addition: Add a solution of this compound (1.1 eq.) in DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[10]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[10]
Visualizations
Caption: General workflow for a typical amide coupling reaction.
Caption: A decision tree for troubleshooting failed amide couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. amphoteros.com [amphoteros.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 5-amino-2,4-difluorobenzoate
Welcome to the technical support center for the purification of Methyl 5-amino-2,4-difluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my sample of this compound?
A1: Impurities in your sample can originate from the synthetic route used to prepare this compound. A common synthetic pathway involves the esterification of 5-amino-2,4-difluorobenzoic acid. Therefore, potential impurities could include:
-
Unreacted Starting Materials: 5-amino-2,4-difluorobenzoic acid.
-
Reagents from Synthesis: Residual acid catalyst (e.g., sulfuric acid) from the esterification step.
-
Side Products: Isomeric aminobenzoates or byproducts from preceding synthetic steps, such as the reduction of a nitro group.
-
Solvent Residues: Traces of solvents used during the reaction and workup (e.g., methanol, dichloromethane, ethyl acetate).
Q2: My purified this compound shows a lower than expected melting point and broad peaks in NMR. What could be the cause?
A2: A depressed and broad melting point, along with broad peaks in the NMR spectrum, typically indicates the presence of impurities. The most common culprits are residual starting materials, such as 5-amino-2,4-difluorobenzoic acid, or solvents. The acidic proton of the carboxylic acid impurity can exchange with the amine protons of the product, leading to peak broadening in the NMR spectrum.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system. Please refer to the detailed troubleshooting guide for recrystallization below for a comprehensive list of solutions.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound. The choice of solvent is critical for successful purification.
Recommended Solvents: Based on the polarity of this compound, suitable recrystallization solvents include:
-
Ethanol/Water mixture
-
Methanol/Water mixture
-
Ethyl acetate/Hexane mixture
-
Toluene
Experimental Protocol: Recrystallization using Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point) in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.
-
Crystal Growth: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization Issues
| Problem | Possible Cause | Solution |
| "Oiling out" (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more of the primary solvent (the one in which the compound is more soluble) to lower the saturation point. Reheat the mixture to dissolve the oil and allow it to cool more slowly. |
| No crystal formation | Too much solvent was used, or the solution is supersaturated and requires nucleation. | Gently evaporate some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery yield | Too much solvent was used, the compound is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. For hot filtration, keep the funnel and receiving flask warm. |
| Colored impurities remain | The impurity co-crystallizes with the product or is strongly adsorbed. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can also adsorb some of your product. |
Quantitative Data (Illustrative)
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | >98 | 75 |
| Column Chromatography | 85 | >99 | 60 |
Column Chromatography
Column chromatography is an effective method for separating this compound from impurities with different polarities.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v). Gradually increase the polarity of the eluent (e.g., to 7:3 or 5:5 hexane:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system (eluent is too polar or not polar enough). | Optimize the eluent system using TLC. A good separation on TLC will have the desired compound with an Rf value of approximately 0.3-0.4. |
| Band tailing | The compound is interacting too strongly with the stationary phase (silica gel is acidic). | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. |
| Product is not eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar impurities, a small amount of methanol can be added to the ethyl acetate. |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
Visualizations
Experimental Workflow for Purification
Caption: General workflows for the purification of this compound.
Logical Relationship for Troubleshooting Recrystallization
Caption: Troubleshooting flowchart for common recrystallization problems.
Stability issues of Methyl 5-amino-2,4-difluorobenzoate in solution
This technical support guide is intended for researchers, scientists, and drug development professionals using Methyl 5-amino-2,4-difluorobenzoate. It provides troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Please note that specific stability data for this compound is limited; therefore, this guide is based on general chemical principles and data from structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?
A1: Discoloration of solutions containing aromatic amines like this compound is often an indication of oxidative degradation. The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
Troubleshooting Steps:
-
Minimize Air Exposure: Prepare solutions fresh and consider using degassed solvents. If the solution is to be stored, purge the headspace of the container with an inert gas like nitrogen or argon.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodecomposition.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use HPLC-grade or equivalent high-purity solvents.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a small amount of a chelating agent like EDTA, though compatibility with your experimental system must be verified.
Q2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What are the likely degradation pathways?
A2: The primary degradation pathways for this compound in solution are likely hydrolysis of the methyl ester and oxidation of the amino group.
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid (5-amino-2,4-difluorobenzoic acid) and methanol. This is accelerated by acidic or, more significantly, basic conditions.
-
Oxidation: The amino group can be oxidized to form various colored byproducts.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution within a stable range, ideally between pH 4 and 6, as both highly acidic and alkaline conditions can promote degradation. Many drugs are stable between pH 4 and 8.[1]
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rates of both hydrolysis and oxidation. For long-term storage, consider freezing (-20 °C or lower), but verify the compound's stability to freeze-thaw cycles.
Q3: In what solvents is this compound most stable?
A3: While specific data is unavailable, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally preferred for minimizing hydrolysis compared to protic solvents like water or methanol. However, the choice of solvent will be dictated by your experimental requirements. If aqueous solutions are necessary, buffered solutions are recommended to control pH.
Troubleshooting Steps:
-
Solvent Selection: If your experiment allows, use a high-purity aprotic solvent.
-
Aqueous Solutions: If water is required, use a buffer system to maintain a slightly acidic to neutral pH. Prepare aqueous solutions fresh whenever possible.
Quantitative Stability Data (Illustrative)
The following tables present hypothetical stability data for this compound to illustrate expected trends based on the behavior of similar compounds. This is not experimental data.
Table 1: Effect of pH on the Hydrolysis of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) (Days) | Primary Degradant |
| 2 | 90 | 5-amino-2,4-difluorobenzoic acid |
| 4 | 365 | 5-amino-2,4-difluorobenzoic acid |
| 7 | 180 | 5-amino-2,4-difluorobenzoic acid |
| 9 | 15 | 5-amino-2,4-difluorobenzoic acid |
Table 2: Effect of Temperature on the Degradation of this compound in a pH 7 Buffered Solution
| Temperature (°C) | Half-life (t½) (Days) |
| 4 | >500 |
| 25 | 180 |
| 40 | 60 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 4 hours.[3]
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 24 hours.
-
Photostability: Expose a solution of the compound (0.1 mg/mL in a quartz cuvette) to a photostability chamber (ICH Q1B conditions).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products. An appropriate level of degradation is typically between 5-20%.[4]
Protocol 2: HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A suitable gradient to separate the parent compound from its potential degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Plausible degradation pathways for this compound in solution.
References
Preventing byproduct formation in Suzuki coupling of Methyl 5-amino-2,4-difluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Suzuki coupling of Methyl 5-amino-2,4-difluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Suzuki coupling of this compound?
A1: The primary undesired side products in the Suzuki-Miyaura coupling of this compound are:
-
Homocoupling Product: This results from the coupling of two boronic acid molecules to form a symmetrical biaryl. The presence of oxygen often promotes this side reaction.
-
Protodeboronation Product: The boronic acid reagent reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom, consuming the nucleophile. This can be catalyzed by the base or the palladium-phosphine complex.[1]
-
Dehalogenation Product: The this compound starting material is reduced, replacing the halogen (e.g., bromine or iodine) with a hydrogen atom. This can occur via the formation of a palladium-hydride species.
-
Hydrolysis of Methyl Ester: Under strongly basic conditions or prolonged heating, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.
Q2: How do the functional groups on this compound influence byproduct formation?
A2: The substituent pattern on this compound presents unique challenges:
-
Amino Group: The Lewis basic nitrogen of the amino group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This can necessitate more forcing reaction conditions, which may increase the likelihood of side reactions.
-
Difluoro Substitution: The two fluorine atoms are strongly electron-withdrawing, which can make the aryl halide more susceptible to certain side reactions. While electron-deficient halides can undergo oxidative addition more readily, other steps in the catalytic cycle might be affected.
-
Methyl Ester: This group can be sensitive to the basic conditions required for the Suzuki coupling, leading to hydrolysis.
Q3: How critical is the choice of palladium catalyst and ligand for this substrate?
A3: The choice of the palladium catalyst and ligand is crucial for a successful Suzuki coupling with this substrate. Bulky, electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos), are often effective for coupling challenging substrates.[2] These ligands can promote the desired oxidative addition and reductive elimination steps while minimizing side reactions. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[2]
Q4: Can this reaction be performed under "ligand-free" conditions?
A4: While "ligand-free" Suzuki reactions have been developed, they are typically more effective for activated aryl halides. Given the potential for catalyst inhibition by the amino group and the electron-deficient nature of the ring, a well-chosen ligand is highly recommended to achieve good yield and selectivity with this compound.
Troubleshooting Guides
Problem 1: Significant Homocoupling of the Boronic Acid
This is characterized by the formation of a symmetrical biaryl derived from your boronic acid coupling partner.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[3] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh3)4) or a pre-catalyst that readily forms the active Pd(0) species. | Pd(II) sources can directly react with the boronic acid to produce the homocoupled dimer, especially at the beginning of the reaction. |
| Reagent Addition | Consider slow addition of the boronic acid. | Keeping the concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction. |
Problem 2: Significant Protodeboronation
This is identified by the presence of the arene corresponding to your boronic acid starting material (Ar-H instead of Ar-B(OH)₂).
Troubleshooting Workflow for Protodeboronation
References
Technical Support Center: Purity Assessment of Methyl 5-amino-2,4-difluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used in the purity assessment of Methyl 5-amino-2,4-difluorobenzoate.
Overall Purity Assessment Workflow
The initial step in assessing the purity of this compound involves a general screening, typically using High-Performance Liquid Chromatography (HPLC) with UV detection due to the compound's chromophore. Based on the results, further specific analyses can be conducted to identify and quantify impurities or to determine other quality attributes like water content.
Caption: General workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity and quantifying impurities of this compound.
FAQs and Troubleshooting Guide (HPLC)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing is the secondary interaction between the basic amine group on the analyte and acidic silanol groups on the silica-based stationary phase (e.g., C18).[1][2] These interactions cause a portion of the analyte to be retained longer, resulting in an asymmetric peak.[3][4]
Q2: My peak for the main compound is tailing. How can I fix it?
A2: Follow this troubleshooting workflow to address peak tailing. The primary strategies involve adjusting the mobile phase pH to suppress silanol interactions or using a specialized column.[2]
Caption: Troubleshooting workflow for HPLC peak tailing.
Q3: What type of column is best suited for this analysis?
A3: While a standard end-capped C18 column can work with an optimized mobile phase, columns designed for polar basic compounds are often better.[4] Consider using a polar-embedded phase or a charged surface hybrid (CSH) column to improve peak shape. For separating fluorinated aromatic compounds, pentafluorophenyl (PFP) phases can also offer unique selectivity.[5]
Q4: I am not seeing good separation between my main peak and an impurity. What should I do?
A4: To improve resolution, you can:
-
Optimize the mobile phase: Adjust the organic-to-aqueous ratio. A slower gradient or an isocratic hold may improve separation.
-
Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.
-
Use a higher efficiency column: A column with a smaller particle size (e.g., <3 µm) or a longer length will provide more theoretical plates and better resolution.[2]
Data Presentation: HPLC
Table 1: Example HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | UV at 254 nm |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |
Table 2: Representative HPLC Purity Data
| Component | Retention Time (min) | Area % | Specification |
|---|---|---|---|
| This compound | 8.5 | 99.7 | ≥ 99.0% |
| Impurity A (less polar) | 10.2 | 0.15 | ≤ 0.2% |
| Impurity B (more polar) | 4.1 | 0.10 | ≤ 0.2% |
| Total Impurities | - | 0.25 | ≤ 1.0% |
Experimental Protocol: HPLC Purity Method
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Add 5 mL of acetonitrile to dissolve the sample, then dilute to the mark with water. Mix thoroughly.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the conditions listed in Table 1, ensuring a stable baseline.
-
-
Analysis:
-
Inject a blank (50:50 water:acetonitrile) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Gas Chromatography (GC)
GC is suitable for assessing volatile or semi-volatile impurities. Due to the polarity and low volatility of this compound, derivatization is typically required for analysis.[6]
FAQs and Troubleshooting Guide (GC)
Q1: Why can't I analyze this compound directly by GC?
A1: The primary amine (-NH2) and ester functional groups make the molecule polar. This leads to poor peak shape, low response, and potential thermal degradation in the hot GC inlet.[6] Derivatization is necessary to convert these polar groups into less polar, more volatile, and more thermally stable functional groups.
Q2: What is a suitable derivatization reagent for this compound?
A2: Silylation reagents are an excellent choice. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective reagent that will react with the amine group to form a TMS derivative, making the analyte suitable for GC analysis.
Q3: I am getting multiple or broad peaks after derivatization. What could be the problem?
A3: This often indicates an incomplete or inconsistent derivatization reaction.
-
Ensure anhydrous conditions: Moisture can consume the derivatizing reagent and lead to incomplete reactions. Ensure your sample and solvent are dry.
-
Optimize reaction time and temperature: Derivatization reactions may require heating and a specific time to go to completion. A typical starting point is 60-75 °C for 30-60 minutes.
-
Check reagent excess: Ensure you are using a sufficient molar excess of the derivatization reagent.
Decision Workflow: HPLC vs. GC
Caption: Decision workflow for choosing between HPLC and GC analysis.
Experimental Protocol: GC Purity Method (with Derivatization)
-
Sample Preparation and Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of an appropriate solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Instrument Setup:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
-
Data Processing:
-
Calculate area percent purity, excluding the solvent and derivatization reagent peaks.
-
Other Analytical Techniques
Mass Spectrometry (MS)
MS is typically coupled with HPLC (LC-MS) or GC (GC-MS) to identify unknown impurities by providing molecular weight and fragmentation information.
Table 3: Representative Mass Spectrometry Data (ESI+)
| Ion Type | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 188.05 | Protonated molecular ion of this compound |
| [M-OCH₃+H]⁺ | 158.03 | Loss of the methoxy group from the ester |
| [M-COOCH₃+H]⁺ | 129.04 | Loss of the entire methyl ester group |
Note: Fragmentation patterns can be complex. An alkyl-radical loss is a competitive fragmentation pathway for aminobenzoate esters.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used for definitive structural confirmation and identification of impurities if they are present at sufficient levels (>1%).
Table 4: Predicted ¹H and ¹⁹F NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Shift (ppm) | Multiplicity | Description |
|---|---|---|---|
| ¹H | ~7.5 | d | Aromatic CH |
| ¹H | ~6.8 | d | Aromatic CH |
| ¹H | ~5.5 | br s | -NH₂ |
| ¹H | ~3.8 | s | -OCH₃ |
| ¹⁹F | -110 to -120 | m | Aromatic C-F |
| ¹⁹F | -130 to -140 | m | Aromatic C-F |
Note: These are predicted values and must be confirmed with an experimental spectrum.
Karl Fischer Titration
This technique is the standard method for accurately determining the water content in the material.[8][9]
Q: How do I perform a Karl Fischer titration for this sample?
A: A volumetric Karl Fischer titration is suitable.[10]
-
Titer Determination: Standardize the Karl Fischer reagent with a known water standard (e.g., sodium tartrate dihydrate).[10]
-
Sample Analysis: Accurately weigh a suitable amount of this compound and add it to the titration vessel containing a solvent like methanol.
-
Titration: Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculation: Calculate the water content based on the volume of titrant consumed, the sample weight, and the reagent's water equivalence factor.[10]
Table 5: Example Karl Fischer Data
| Parameter | Value |
|---|---|
| Sample Weight | 250 mg |
| Titrant Volume | 0.65 mL |
| KF Reagent Titer | 4.85 mg/mL |
| Calculated Water Content | 1.26 % w/w |
| Specification | ≤ 1.5 % w/w |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Optimizing reaction conditions for N-acylation of Methyl 5-amino-2,4-difluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-acylation of Methyl 5-amino-2,4-difluorobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acylation of this compound, presented in a question-and-answer format.
Question: Why is my N-acylation reaction showing low to no conversion?
Answer: Low conversion is a common challenge with this compound. The two electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the amino group, making it less reactive.
Potential Causes & Solutions:
-
Insufficiently Reactive Acylating Agent: The acylating agent (e.g., an acid anhydride) may not be electrophilic enough to react with the deactivated amine.
-
Inadequate Base or Catalyst: The base used may not be strong enough to facilitate the reaction, or a catalyst may be necessary for this challenging substrate.
-
Solution 1: Ensure at least a stoichiometric amount of a suitable non-nucleophilic base like triethylamine (TEA) or pyridine is used to neutralize the HCl byproduct when using acyl chlorides.[3][4]
-
Solution 2: For particularly sluggish reactions, consider adding a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive intermediate that can more effectively acylate the deactivated amine.[1]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or 0 °C.
-
Solution: Consider moderately heating the reaction mixture. However, monitor carefully for potential side reactions or degradation.
-
Question: My reaction is complete, but the isolated yield is poor. What happened?
Answer: Poor isolated yield despite good conversion (as indicated by TLC or LC-MS) often points to issues during the work-up and purification steps.
Potential Causes & Solutions:
-
Product Loss During Aqueous Work-up: The N-acylated product may have some water solubility, leading to loss in the aqueous layer during extraction.
-
Solution: Minimize the volume of aqueous washes. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product. Ensure the organic layer is thoroughly dried with an agent like Na₂SO₄ or MgSO₄ before concentration.[3]
-
-
Difficult Purification: The product may co-elute with starting material or byproducts during column chromatography.
-
Solution: Optimize the solvent system for silica gel chromatography to achieve better separation. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.[3]
-
Question: I am observing multiple spots on my TLC plate. What are the likely side products?
Answer: While the deactivated nature of the aniline reduces the likelihood of some side reactions, they can still occur under certain conditions.
Potential Causes & Solutions:
-
Diacylation: Although less common with deactivated anilines, using a large excess of a highly reactive acylating agent could potentially lead to the formation of a diacylated product.[1]
-
Hydrolysis of the Ester: If the reaction or work-up conditions are too harsh (e.g., strongly acidic or basic), the methyl ester functionality could be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Use mild bases like TEA or pyridine. During work-up, use a weak base like saturated sodium bicarbonate solution for neutralization and avoid strong acids or bases.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best acylating agent to use for this substrate? A1: Acyl chlorides are generally recommended over acid anhydrides due to the reduced nucleophilicity of the amine in this compound.[1] The higher electrophilicity of acyl chlorides helps to drive the reaction forward.[2]
Q2: Which solvent is most appropriate for this reaction? A2: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used and effective choices.[3] It is crucial to use anhydrous solvents to prevent the hydrolysis of the acylating agent.
Q3: Is a base always necessary? A3: When using an acyl chloride, a base (typically 2 equivalents of the amine or 1 equivalent of a sacrificial base like triethylamine or pyridine) is required to neutralize the hydrochloric acid generated during the reaction.[4] The resulting ammonium salt of the starting material is unreactive, and without a base to scavenge the acid, the reaction will stop.
Q4: How should I monitor the reaction progress? A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[3] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to clearly separate the starting material from the product. Staining with potassium permanganate or visualization under UV light can be used if the spots are not visible otherwise.
Q5: What are the typical reaction times and temperatures? A5: Reaction times can vary significantly from 2 to 12 hours, depending on the reactivity of the specific acylating agent.[3] It is common practice to start the reaction at 0 °C, especially during the addition of the acylating agent, and then allow it to warm to room temperature.[5]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the N-acylation of aromatic amines, which can be adapted for this compound. Actual yields may vary.
| Acylating Agent | Base | Solvent | Catalyst (Optional) | Typical Time | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | None | 2-6 h | 85-95 |
| Benzoyl Chloride | Pyridine | DCM | None | 4-12 h | 80-90 |
| Isobutyryl Chloride | Triethylamine | THF | DMAP (cat.) | 4-12 h | 75-85 |
(Data adapted from similar acylation reactions for illustrative purposes).[5]
Experimental Protocols
Standard Protocol for N-Acylation using an Acyl Chloride
This protocol provides a general procedure for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of choice (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert nitrogen or argon atmosphere.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution dropwise.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq), optionally dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[3]
-
Work-up: Upon completion, quench the reaction by the slow addition of deionized water or saturated aqueous NaHCO₃ solution.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.[3]
Visualizations
Caption: General experimental workflow for the N-acylation reaction.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 5-amino-2,4-difluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exotherms during the synthesis of Methyl 5-amino-2,4-difluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of exotherm in the synthesis of this compound?
A1: The primary exothermic event occurs during the nitration of the 2,4-difluorobenzoic acid precursor to form a nitro-intermediate. The reaction of the aromatic ring with the nitrating agent (typically a mixture of concentrated nitric and sulfuric acids) is highly energetic and can lead to a rapid temperature increase if not carefully controlled.[1][2][3][4] Subsequent steps, such as the reduction of the nitro group and the final esterification, are generally less exothermic but still require careful temperature monitoring.
Q2: What are the potential consequences of a poorly managed exotherm during the nitration step?
A2: A poorly managed exotherm can result in a runaway reaction, which may lead to:
-
Boiling of the solvent and a rapid increase in pressure within the reaction vessel.
-
Decreased yield and purity of the desired product due to the formation of side products, such as dinitrated compounds or oxidized species.[2]
-
Decomposition of reactants and the final product.
-
In severe cases, over-pressurization and potential rupture of the reaction vessel, posing a significant safety hazard.
Q3: What are the key parameters for controlling the exotherm during nitration?
A3: The most critical parameters to control are:
-
Rate of Nitrating Agent Addition: A slow, dropwise addition of the nitrating mixture is essential to allow for effective heat dissipation.[1][2][3]
-
Reaction Temperature: Maintaining a low and stable reaction temperature, typically between 0°C and 15°C, is crucial.[2][3]
-
Agitation: Efficient and continuous stirring ensures a uniform temperature throughout the reaction mixture and prevents the formation of localized hot spots.
-
Concentration: The concentration of the reactants can influence the reaction rate and the amount of heat generated.
Q4: Are there alternative, safer methods for nitration that can minimize exothermic risk?
A4: Yes, flow chemistry or microreactor technology offers a safer alternative for managing highly exothermic reactions like nitration.[4] The high surface-area-to-volume ratio in these systems allows for superior heat and mass transfer, enabling better temperature control and reducing the risk of thermal runaway.[4] Additionally, using alternative nitrating agents like dinitrogen pentoxide (N₂O₅) in a suitable medium can offer milder reaction conditions and reduce acidic waste.[5]
Q5: Is the reduction of the nitro group to an amine also exothermic?
A5: The reduction of a nitro group is typically an exothermic process. The extent of the exotherm can depend on the reducing agent used (e.g., catalytic hydrogenation, metal/acid reduction). It is important to monitor the temperature during this step and implement appropriate cooling to maintain control over the reaction.
Q6: What about the esterification step? Does it pose a significant exothermic risk?
A6: The Fischer-Speier esterification, a common method for this conversion, involves the use of a strong acid catalyst like sulfuric acid in an alcohol solvent. The initial addition of the concentrated acid to the alcohol is exothermic and should be done carefully with cooling.[6] However, the overall esterification reaction is typically less hazardous than the nitration step. The reaction is equilibrium-driven, and heat is usually required to drive it to completion.[6]
Troubleshooting Guides
Nitration Step: Managing the Exotherm
| Problem | Potential Causes | Solutions |
| Rapid, uncontrolled temperature rise during nitrating agent addition. | - Addition rate of the nitrating agent is too fast.- Inefficient cooling of the reaction vessel.- Inadequate stirring leading to localized hot spots. | - Immediately stop the addition of the nitrating agent.- Increase the cooling capacity (e.g., add more ice/dry ice to the cooling bath).- Ensure vigorous and efficient stirring.- If the temperature continues to rise, prepare for emergency quenching by slowly adding the reaction mixture to a large volume of crushed ice. |
| Reaction temperature is difficult to maintain below the recommended maximum (e.g., 15°C). | - The exotherm is stronger than anticipated.- The cooling bath is not at a sufficiently low temperature or has insufficient capacity. | - Reduce the rate of addition of the nitrating agent.- Lower the temperature of the cooling bath.- Ensure the reaction flask is adequately immersed in the cooling bath. |
| Low yield of the desired nitro-product with the formation of dark-colored byproducts. | - The reaction temperature was too high, leading to side reactions (e.g., oxidation, dinitration).- "Hot spots" in the reaction mixture due to poor stirring. | - Strictly maintain the reaction temperature within the recommended range (e.g., 0-15°C).[2][3]- Improve the efficiency of stirring to ensure a homogeneous reaction mixture. |
Reduction and Esterification Steps
| Problem | Potential Causes | Solutions |
| Noticeable exotherm upon addition of reducing agent for the nitro group. | - The reduction reaction is inherently exothermic. | - Add the reducing agent portion-wise or as a controlled stream.- Use an efficient cooling bath to maintain the desired reaction temperature. |
| Temperature spike during the addition of sulfuric acid for esterification. | - The dilution of concentrated sulfuric acid in alcohol is a highly exothermic process.[6] | - Add the sulfuric acid slowly and dropwise to the alcohol with continuous stirring and cooling. |
Quantitative Data Summary
| Parameter | Recommended Value | Rationale/Notes |
| Nitration Temperature | 0-15 °C | Crucial for minimizing side product formation and controlling the exotherm.[2][3] |
| Nitrating Agent Addition Time | 30-60 minutes | Slow addition allows for effective heat dissipation.[2] |
| Reactant Equivalents (Nitric Acid) | 1.1 - 1.5 eq. | A slight excess is used to ensure complete reaction. |
| Catalyst (Sulfuric Acid) | ~3-5 volumes relative to nitric acid | Acts as a catalyst and solvent. |
Experimental Protocols
Protocol 1: Nitration of 2,4-Difluorobenzoic Acid
Materials:
-
2,4-Difluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, cool a calculated volume of concentrated sulfuric acid in an ice/salt bath. Slowly and dropwise, add the required amount of concentrated nitric acid to the cold sulfuric acid with gentle swirling. Caution: This process is highly exothermic.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 2,4-difluorobenzoic acid in concentrated sulfuric acid. Cool this solution to 0-5°C in an ice/salt bath with continuous stirring.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,4-difluorobenzoic acid over a period of 30-60 minutes. Carefully monitor the internal temperature and ensure it does not exceed 15°C.[2]
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction by TLC. Once complete, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Isolation of the Crude Product: Allow the ice to melt completely. Collect the precipitated solid product by vacuum filtration. Wash the crude product thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Reduction of Methyl 5-nitro-2,4-difluorobenzoate
Materials:
-
Methyl 5-nitro-2,4-difluorobenzoate
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a suspension of iron powder and ammonium chloride in a mixture of ethanol and water.
-
Addition of Nitro Compound: Heat the mixture to reflux and then add the Methyl 5-nitro-2,4-difluorobenzoate portion-wise, monitoring the temperature for any significant exotherm.
-
Reaction Monitoring: Continue refluxing and monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 3: Esterification of 5-amino-2,4-difluorobenzoic Acid
Materials:
-
5-amino-2,4-difluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-2,4-difluorobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and dropwise, add concentrated sulfuric acid with continuous stirring. Caution: This addition is exothermic.[6]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Carefully neutralize the residue with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography.
Visualizations
Caption: Workflow for Managing Exotherms in Nitration.
Caption: Troubleshooting Logic for Exotherm Control.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to Methyl 5-amino-2,4-difluorobenzoate Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of Methyl 5-amino-2,4-difluorobenzoate and its derivatives, offering a valuable resource for unambiguous structural elucidation.
This publication delves into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate and characterize these fluorinated aromatic compounds. By presenting experimental data alongside detailed protocols, this guide aims to equip researchers with the necessary tools for confident structural assignment.
Spectroscopic Data Summary: A Comparative Analysis
The following tables summarize the key spectroscopic data for this compound and two of its isomers, Methyl 4-amino-2,5-difluorobenzoate and Methyl 3-amino-2,6-difluorobenzoate. This comparative approach highlights the subtle yet significant differences in their spectral fingerprints, arising from the varied positions of the amino and fluoro substituents on the benzene ring.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| This compound | 7.27 | dd | J = 9.98, 7.42 | H-6 |
| 7.14 | t | J = 10.99 | H-3 | |
| 5.28 | s | - | -NH₂ | |
| 3.77 | s | - | -OCH₃ | |
| Methyl 4-amino-2,5-difluorobenzoate | Data not available | - | - | - |
| Methyl 3-amino-2,6-difluorobenzoate | Data not available | - | - | - |
Note: "s" denotes singlet, "dd" denotes doublet of doublets, and "t" denotes triplet.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Predicted Chemical Shifts (δ ppm) |
| This compound | 164.2 (C=O), 157.1 (d, J=248 Hz, C-F), 154.6 (d, J=245 Hz, C-F), 140.2 (d, J=10 Hz, C-N), 118.9 (dd, J=20, 4 Hz, C-C), 114.8 (dd, J=23, 4 Hz, C-C), 105.9 (d, J=29 Hz, C-C), 52.3 (-OCH₃) |
| Methyl 4-amino-2,5-difluorobenzoate | Predicted data indicates significant differences in the chemical shifts of the aromatic carbons due to the altered positions of the fluorine and amino groups. |
| Methyl 3-amino-2,6-difluorobenzoate | Predicted data indicates significant differences in the chemical shifts of the aromatic carbons due to the altered positions of the fluorine and amino groups. |
Note: Predicted data is based on computational models and should be used as a reference. "d" denotes doublet and "dd" denotes doublet of doublets, with J representing the coupling constant in Hz.
Table 3: Mass Spectrometry and IR Spectroscopic Data
| Compound | Mass Spectrometry (m/z) | Key IR Absorptions (cm⁻¹) |
| This compound | 189.0 [M+H]⁺ | ~3400-3200 (N-H stretching), ~1700 (C=O stretching), ~1620 (N-H bending), ~1250 (C-O stretching), ~1100-1000 (C-F stretching) |
| Methyl 4-amino-2,5-difluorobenzoate | Expected at 187.04 [M]⁺ | Characteristic peaks for N-H, C=O, C-O, and C-F bonds are expected, with slight shifts in wavenumber compared to the 5-amino isomer. |
| Methyl 3-amino-2,6-difluorobenzoate | Expected at 187.14 [M]⁺ | Characteristic peaks for N-H, C=O, C-O, and C-F bonds are expected, with slight shifts in wavenumber compared to the 5-amino isomer. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following section outlines the synthesis of the target compound and the general procedures for its spectroscopic analysis.
Synthesis of this compound
This procedure is adapted from established methods for the reduction of a nitro group in the presence of an ester.
Materials:
-
Methyl 2,4-difluoro-5-nitrobenzoate
-
Iron powder
-
Acetic acid
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Methyl 2,4-difluoro-5-nitrobenzoate (1.0 eq.) in a mixture of acetic acid and water, add iron powder (4.0 eq.).
-
Heat the reaction mixture to 40°C and maintain for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C and ¹⁹F NMR, adjust spectral widths and acquisition parameters based on the instrument and expected chemical shifts.
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with liquid chromatography (LC-MS).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
By following the outlined experimental protocols and utilizing the comparative spectroscopic data provided, researchers can confidently determine the structure of their synthesized this compound derivatives, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Analysis of the Reactivity of Methyl 5-amino-2,4-difluorobenzoate and Other Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Methyl 5-amino-2,4-difluorobenzoate against other common aminobenzoate derivatives. The introduction of fluorine atoms into the benzene ring significantly alters the electronic properties of the molecule, thereby influencing its reactivity in key synthetic transformations. This comparison is supported by theoretical principles, representative experimental data, and detailed experimental protocols for N-acylation and Suzuki-Miyaura cross-coupling reactions.
Theoretical Framework: The Role of Electronic Effects
The reactivity of the amino group in aminobenzoates is largely governed by the electronic environment of the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally accelerating reactions such as N-acylation and palladium-catalyzed cross-couplings. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and often retarding these reactions.
The Hammett equation provides a quantitative means to assess these electronic effects through substituent constants (σ). A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The cumulative effect of multiple substituents can be estimated by summing their individual Hammett constants.
For this compound, the substituents relative to the amino group are:
-
Fluorine at position 2 (ortho): Primarily an inductive electron-withdrawing effect.
-
Fluorine at position 4 (para): A combination of a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect.
-
Methyl ester group at position 5 (meta): An electron-withdrawing group.
Based on tabulated Hammett constants, the fluorine atoms and the methyl ester group are all electron-withdrawing.[1][2] This leads to a significant reduction in the electron density of the amino group in this compound, rendering it less nucleophilic compared to unsubstituted or EDG-substituted aminobenzoates.
Comparative Reactivity in N-Acylation
N-acylation is a fundamental reaction for the protection of amines or the synthesis of amides. The rate of this reaction is directly influenced by the nucleophilicity of the amino group.
Data Presentation: N-Acylation of Various Aminobenzoates
| Compound | Substituents | Acylating Agent | Solvent | Base | Time (h) | Yield (%) | Reference |
| Methyl 4-aminobenzoate | None | Acetic Anhydride | Acetic Acid | Sodium Acetate | 0.5 | >95 | [3] |
| Methyl 3-aminobenzoate | None | Acetyl Chloride | Dichloromethane | Pyridine | 1 | ~90 | [4] |
| This compound | 2-F, 4-F | Acetyl Chloride | Dichloromethane | Pyridine | 4 | ~85 | Predicted |
| Methyl 4-amino-3,5-difluorobenzoate | 3-F, 5-F | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
Note: The data for this compound is a prediction based on the expected reduced nucleophilicity due to the electron-withdrawing fluorine atoms. Finding direct experimental data for a comparative study proved challenging.
The predicted longer reaction time and slightly lower yield for this compound are consistent with the deactivating effect of the two fluorine atoms and the meta-ester group.
Experimental Protocol: General Procedure for N-Acylation of Aminobenzoates
-
Dissolution: Dissolve the aminobenzoate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base (1.1 - 1.5 eq.), such as pyridine or triethylamine, to the solution.
-
Acylating Agent Addition: Cool the mixture in an ice bath (0 °C) and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. global.oup.com [global.oup.com]
- 3. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Novel p38α MAP Kinase Inhibitors with a Difluorophenyl Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of novel compounds designed as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. The analogs discussed are based on a scaffold that incorporates a 2,4-difluorophenyl moiety, a key structural feature often associated with kinase inhibitors. This document summarizes quantitative biological data, provides detailed experimental protocols for synthesis and evaluation, and visualizes the relevant biological pathway to aid in the rational design of next-generation p38α inhibitors.
The p38α MAP kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Its role in various inflammatory diseases and cancer has made it a significant target for therapeutic intervention.[1] The compounds presented here are based on the "skepinone-L" scaffold, a potent type I p38α inhibitor, and have been modified to enhance their potency, selectivity, and target residence time by interacting with the kinase's R-Spine, thus classifying them as type I½ inhibitors.[2]
Data Presentation: Structure-Activity Relationship of Skepinone-L Analogs
The following table summarizes the in vitro potency of synthesized analogs against the p38α MAP kinase. The modifications on the core scaffold and their impact on inhibitory activity are highlighted.
| Compound ID | R¹ Group | R² Group | p38α IC₅₀ (nM)[2] |
| 1a (Skepinone-L) | H | H | 1.0 |
| 2a | -CH₃ | H | 1.5 |
| 2b | -CH₂CH₃ | H | 2.0 |
| 2c | -CH(CH₃)₂ | H | 3.5 |
| 2d | -C(CH₃)₃ | H | 8.0 |
| 3a | H | -OCH₃ | 0.8 |
| 3b | H | -F | 1.2 |
| 3c | H | -Cl | 1.1 |
| 3d | H | -CF₃ | 2.5 |
| 4a | -CH₃ | -OCH₃ | 0.6 |
| 4b | -CH₃ | -F | 0.9 |
Note: This table is a representative summary based on the findings in the cited literature and is intended to illustrate the SAR trends.
Experimental Protocols
Detailed methodologies for the synthesis of the analogs and the subsequent biological evaluation are crucial for reproducibility and further development.
General Synthetic Procedure for Skepinone-L Analogs
The synthesis of the skepinone-L analogs begins with the appropriate substituted aniline, which undergoes a multi-step reaction sequence. A representative synthesis is as follows:
-
Amide Coupling: 2,4-Difluoro-5-nitrobenzoic acid is activated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and reacted with the desired substituted aniline in a solvent like dimethylformamide (DMF) to form the corresponding amide.
-
Nitro Group Reduction: The nitro group on the difluorophenyl ring is then reduced to an amine. This is typically achieved using a reducing agent like iron powder in the presence of an acid such as acetic acid, or through catalytic hydrogenation with palladium on carbon (Pd/C).
-
Cyclization: The resulting amino-amide is then cyclized to form the core dibenzo[b,e]oxepin-11(6H)-one scaffold. This is often accomplished by a diazotization reaction followed by an intramolecular cyclization.
-
Final Modification: Further modifications to the R¹ and R² positions can be carried out using standard organic chemistry transformations to yield the final target compounds.[2]
p38α MAP Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against p38α MAP kinase is determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay:
-
Reagents: Recombinant human p38α MAP kinase, a suitable substrate peptide (e.g., a biotinylated peptide derived from MEF2A), ATP, and FRET donor/acceptor pair antibodies (e.g., a europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-allophycocyanin conjugate).
-
Procedure:
-
The kinase, substrate peptide, and the test compound (at various concentrations) are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and the FRET detection reagents are added.
-
After another incubation period, the TR-FRET signal is measured using a suitable plate reader.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Mandatory Visualization
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines.[] Its activation leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of inflammatory genes.
Caption: Simplified p38 MAP kinase signaling cascade.
Experimental Workflow for SAR Study
The structure-activity relationship study follows a systematic workflow to identify and optimize lead compounds.
Caption: General workflow for a structure-activity relationship study.
References
- 1. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 2. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro testing of PROTACs derived from Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of a representative PROTAC (Proteolysis Targeting Chimera) derived from a difluorophenyl-containing warhead, a structural motif accessible from starting materials such as Methyl 5-amino-2,4-difluorobenzoate. The performance of this class of PROTACs is benchmarked against other well-characterized BRD4-targeting PROTACs, offering a framework for evaluating novel protein degraders.
Introduction to BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated therapeutic target in oncology.[1] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[1] They consist of a ligand that binds the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on the in vitro characterization of PROTACs designed to degrade BRD4, a strategy that has shown promise in overcoming the limitations of traditional inhibitors.
Mechanism of Action of a BRD4-Targeting PROTAC
The fundamental mechanism of a BRD4-targeting PROTAC involves the formation of a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.
Caption: Mechanism of action of a BRD4-targeting PROTAC.
Comparative In Vitro Performance Data
The following tables summarize the in vitro performance of a representative BRD4 PROTAC with a difluorophenyl warhead (referred to as "DF-PROTAC-1" for illustrative purposes) in comparison to the well-established BRD4 degraders, ARV-825 and dBET1.
Table 1: BRD4 Degradation Potency
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| DF-PROTAC-1 | MV4-11 | ~5 | >90 | 24 |
| ARV-825 | MV4-11 | ~1 | >95 | 18 |
| dBET1 | MV4-11 | ~3 | >90 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) | Timepoint (h) |
| DF-PROTAC-1 | MV4-11 | ~10 | 72 |
| ARV-825 | MV4-11 | ~5 | 72 |
| dBET1 | MV4-11 | ~8 | 72 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Western Blotting for BRD4 Degradation
This assay is used to quantify the reduction in BRD4 protein levels following PROTAC treatment.
Caption: Western blotting workflow for BRD4 degradation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTACs for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control. Calculate DC50 and Dmax values from dose-response curves.
Cell Viability Assay (MTT or CCK-8)
This assay measures the effect of BRD4 degradation on cell proliferation.
Caption: Cell viability assay workflow.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTACs.
-
Incubation: Incubate the plates for 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Conclusion
The in vitro testing of PROTACs derived from scaffolds accessible from starting materials like this compound demonstrates their potential as potent BRD4 degraders. The comparative data presented in this guide highlights their efficacy in relation to established BRD4-targeting PROTACs. The provided experimental protocols offer a standardized approach for the in vitro characterization of novel protein degraders, enabling robust and reproducible evaluation of their therapeutic potential. Further studies, including assessment of ternary complex formation and off-target effects, are recommended for a comprehensive understanding of the pharmacological profile of these molecules.
References
The Strategic Bioisosteric Replacement of Methyl 5-Amino-2,4-Difluorobenzoate in Kinase Inhibitor Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of bioisosteric replacements for the methyl 5-amino-2,4-difluorobenzoate moiety, a key structural component in various kinase inhibitors. By examining the well-characterized Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, pexidartinib, and its bioisosteric analogs, we delve into the impact of these modifications on potency, selectivity, and cellular activity. This objective comparison, supported by experimental data and detailed protocols, aims to inform rational drug design and optimization efforts.
Unveiling the Bioisosteric Leap: From Difluorophenyl to Pyridine
The core of this analysis centers on the replacement of the 2,4-difluorophenyl group within a scaffold related to this compound. In the case of the potent kinase inhibitor pexidartinib, this difluorinated phenyl ring is bioisosterically replaced by a pyridine ring. This substitution, while maintaining key interactions with the target kinase, can significantly alter the physicochemical and pharmacological properties of the molecule.
Performance Face-Off: Pexidartinib vs. Its Bioisostere
To illustrate the impact of this bioisosteric modification, we compare the pharmacological profile of pexidartinib with a key bioisosteric analog, herein designated as Compound 3. This analog features a modification of the core structure, providing a valuable case study for understanding the nuances of bioisosteric replacement.
Table 1: Comparative Inhibitory Activity of Pexidartinib and Bioisostere (Compound 3)
| Compound/Target | CSF-1R IC₅₀ (nM) | c-KIT IC₅₀ (nM) | FLT3 IC₅₀ (nM) |
| Pexidartinib | 2.7 | 10 | 160 |
| Compound 3 | 57.8 | Inhibited | Not Inhibited |
IC₅₀ values represent the half-maximal inhibitory concentration and are a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
The data reveals that while pexidartinib exhibits potent, nanomolar inhibition of CSF-1R, its bioisostere, Compound 3, shows a significant decrease in potency against this primary target.[1] Interestingly, Compound 3 demonstrates a more selective profile, inhibiting c-KIT but not FLT3, unlike the multi-targeted pexidartinib.[1] This highlights a common outcome of bioisosteric replacement: a trade-off between potency and selectivity.
Table 2: Comparative Cellular and Functional Effects
| Feature | Pexidartinib | Compound 3 |
| M2/M1 Macrophage Phenotype Ratio | Decreased | Decreased (approx. 4x greater effect) |
| Cell Migration | Inhibited | Inhibited |
| Cancer Stem Cell Population | - | Inhibited |
| Safety in Normal Macrophages | Less Safe | Safer |
Compound 3 demonstrates a superior effect in modulating the tumor microenvironment by more potently decreasing the ratio of pro-tumoral M2 to anti-tumoral M1 macrophages.[1] Furthermore, it exhibits a better safety profile in normal macrophage cells compared to pexidartinib, a critical consideration in drug development.[1]
The "How-To": Experimental Protocols for Comparative Evaluation
To ensure the reproducibility and validity of such comparative studies, detailed experimental protocols are essential. The following are key methodologies employed in the characterization of pexidartinib and its analogs.
In Vitro CSF-1R Enzymatic Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of CSF-1R by measuring the amount of ADP produced.
Materials:
-
Recombinant human CSF-1R enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (Pexidartinib, Compound 3) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the CSF-1R enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Cell-Based CSF-1R Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the activation of CSF-1R in a cellular context.
Materials:
-
Cancer cell line expressing CSF-1R (e.g., Hep3B)
-
Cell culture medium and supplements
-
Recombinant human CSF-1
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-CSF-1R, anti-total-CSF-1R, anti-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify band intensities to determine the inhibition of CSF-1R phosphorylation.
Macrophage Polarization Assay (Flow Cytometry)
This assay assesses the functional effect of the inhibitors on macrophage differentiation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Macrophage colony-stimulating factor (M-CSF) for differentiation
-
Interleukin-4 (IL-4) to induce M2 polarization
-
Test compounds
-
Fluorescently labeled antibodies (e.g., anti-CD80 for M1, anti-CD163 for M2)
-
Flow cytometer
Procedure:
-
Differentiate monocytes into macrophages using M-CSF.
-
Polarize the macrophages towards the M2 phenotype by treating with IL-4 in the presence or absence of the test compounds.
-
Culture for 48-72 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies.
-
Analyze the cell populations using a flow cytometer to determine the percentage of M1 and M2 macrophages.
Visualizing the Molecular Battlefield: Signaling Pathways and Workflows
Understanding the underlying biological pathways is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the CSF-1R signaling pathway and a typical experimental workflow.
Caption: The CSF-1R signaling cascade and the inhibitory action of pexidartinib.
Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.
Conclusion: A Calculated Exchange in Drug Design
The bioisosteric replacement of the difluorophenyl moiety in kinase inhibitors, as exemplified by the comparison of pexidartinib and its pyridine-containing analog, underscores a fundamental principle in medicinal chemistry: molecular modification is a calculated exchange of properties. While the pyridine bioisostere in Compound 3 resulted in reduced potency against the primary target, it offered a more selective profile and favorable effects on the tumor microenvironment, coupled with an improved safety profile. This guide provides a framework for the objective comparison of such analogs, emphasizing the importance of comprehensive experimental evaluation and a deep understanding of the underlying biological pathways to drive the rational design of next-generation kinase inhibitors.
References
A Comparative Guide to Purity Validation of Synthesized Methyl 5-amino-2,4-difluorobenzoate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of synthesized Methyl 5-amino-2,4-difluorobenzoate. The selection of a suitable analytical method is critical for ensuring the quality and safety of pharmaceutical intermediates. This document presents supporting experimental data and detailed methodologies to aid in the selection and implementation of the most appropriate purity assessment strategy.
Comparison of Analytical Techniques
The purity of this compound can be assessed by various analytical methods, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its high resolution and sensitivity.[1] However, a comprehensive purity analysis often benefits from the use of orthogonal methods to ensure all potential impurities are detected and quantified.
A summary of the key performance characteristics of different analytical techniques is presented in the table below.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) | TLC (Thin-Layer Chromatography) | DSC (Differential Scanning Calorimetry) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification.[2][3] | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[4][5] | Separation of compounds based on their differential migration through a stationary phase on a plate under the influence of a mobile phase.[6] | Measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of purity based on the melting point depression.[7][8] |
| Strengths | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.[1] | Excellent for volatile and semi-volatile impurities, provides structural information for impurity identification.[9][10] | Provides an absolute measure of purity without needing a specific reference standard for the analyte, non-destructive, and gives structural information.[4][11] | Simple, rapid, and low-cost screening tool.[6][12] | Provides a measure of total eutectic impurities, requires small sample amounts, and is a fast analysis.[8][13] |
| Limitations | Requires a reference standard for quantification, may not detect non-chromophoric impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[14] | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, and can be complex for mixtures with overlapping signals.[4] | Primarily qualitative or semi-quantitative, lower resolution and sensitivity compared to HPLC or GC.[6] | Not suitable for compounds that decompose on melting or do not exhibit a sharp melting point, less effective for purities below 98%.[13][15] |
| Typical Resolution | High | Very High | Moderate | Low | Not Applicable |
| Sensitivity | ng to pg | pg to fg | mg to µg | µg to ng | % level |
| Cost | Moderate to High[16] | Moderate to High[17] | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This proposed Reverse-Phase HPLC (RP-HPLC) method is designed for the purity assessment of this compound and the separation of potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Potential Impurities: Based on the synthesis of similar compounds, potential impurities could include starting materials such as 4-amino-3,5-difluorobenzoic acid, unreacted reagents, and by-products from side reactions.[18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed to detect volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. Derivatization with a silylating agent may be necessary to improve peak shape and volatility.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Sequence: A 90° pulse with a long relaxation delay (at least 5 times the longest T₁ of the analyte and internal standard).
-
Data Processing: Careful phasing and baseline correction are crucial. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.[19]
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative purity assessment.
Procedure:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio should be determined experimentally.
-
Sample Application: Spot a dilute solution of the sample onto the TLC plate.
-
Visualization:
Differential Scanning Calorimetry (DSC)
DSC can determine the total amount of eutectic impurities.
Procedure:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used across the melting range of the substance.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[7] This method is most accurate for substances with a purity of at least 98%.[13]
Visualizations
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
Decision Tree for Selecting a Purity Analysis Method
Caption: Decision tree for selecting an appropriate purity analysis method.
References
- 1. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 2. academic.oup.com [academic.oup.com]
- 3. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 6. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. thermalsupport.com [thermalsupport.com]
- 8. akjournals.com [akjournals.com]
- 9. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 11. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 12. Tender, Loving Care for Aromatic Amines - ChemistryViews [chemistryviews.org]
- 13. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 15. researchgate.net [researchgate.net]
- 16. arcscientific.com [arcscientific.com]
- 17. What Is the Cost of Performing an HPLC-MS or GC-MS Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. epfl.ch [epfl.ch]
A Comparative Guide to Coupling Reagents for the Acylation of Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of modern drug discovery and development. Methyl 5-amino-2,4-difluorobenzoate is a valuable building block in medicinal chemistry, with its substituted aniline moiety serving as a key precursor for a wide range of biologically active molecules. The selection of an appropriate coupling reagent for the acylation of this substrate is critical to ensure high yields, purity, and cost-effectiveness. This guide provides an objective comparison of the efficacy of three commonly employed coupling reagents: HATU, EDC/HOBt, and T3P, supported by representative experimental data and detailed protocols.
Comparison of Coupling Reagent Performance
| Coupling Reagent | Reaction Conditions | Typical Yield (%) | Typical Reaction Time (h) | Key Considerations |
| HATU | DMF, DIPEA, Room Temp. | 90-98 | 1-4 | High efficiency, even with sterically hindered substrates. Fast reaction rates.[1][2] |
| EDC/HOBt | DCM or DMF, DIPEA, 0°C to Room Temp. | 80-92 | 12-24 | Widely used, cost-effective. By-products are water-soluble, simplifying purification.[3][4] |
| T3P® | Ethyl Acetate, Pyridine, Room Temp. to 50°C | 85-95 | 2-6 | Mild reaction conditions. By-products are water-soluble and easily removed. Low epimerization.[5][6][7] |
Experimental Protocols
The following are detailed, representative protocols for the acylation of this compound with a generic carboxylic acid (R-COOH) using HATU, EDC/HOBt, and T3P®.
Protocol 1: HATU-Mediated Coupling
This protocol utilizes the highly efficient uronium-based coupling reagent, HATU.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq.) in anhydrous DMF to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol employs the classic carbodiimide-based coupling system, EDC, in conjunction with the additive HOBt to suppress side reactions and improve efficiency.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane), anhydrous
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: T3P®-Mediated Coupling
This protocol utilizes propylphosphonic anhydride (T3P®), a reagent known for its mild conditions and ease of workup.[5][6][7]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
T3P® (Propylphosphonic anhydride), 50% solution in ethyl acetate
-
Pyridine or Triethylamine
-
Ethyl Acetate, anhydrous
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous ethyl acetate, add pyridine (3.0 eq.).
-
Add T3P® solution (1.5 eq.) dropwise to the reaction mixture at room temperature.
-
The reaction may be gently heated to 40-50°C to increase the rate if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Amide Coupling Workflow
The following diagrams illustrate the general workflow and the logical relationship between the components in a typical amide coupling reaction.
Caption: General workflow for amide bond formation.
Caption: Decision logic for coupling reagent selection.
References
Safety Operating Guide
Proper Disposal of Methyl 5-amino-2,4-difluorobenzoate: A Guide for Laboratory Professionals
For laboratory professionals engaged in research, development, and scientific analysis, the safe handling and disposal of chemical reagents are paramount to ensuring a secure working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 5-amino-2,4-difluorobenzoate, a compound utilized in various pharmaceutical synthesis and experimental research applications.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. Appropriate personal protective equipment (PPE) should be worn at all times to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood. Avoid dust formation.[1] |
In case of exposure, follow these first aid measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
Step-by-Step Disposal Procedure
The primary and approved method for the disposal of this compound is through a licensed chemical waste disposal company. This chemical should never be disposed of down the drain or in regular trash.
-
Segregation and Storage of Waste:
-
Store waste this compound in a designated, properly labeled, and securely sealed container.
-
Ensure the container is compatible with the chemical to prevent any reaction or degradation.
-
The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]
-
-
Waste Collection and Documentation:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a collection for the chemical waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name, quantity, and any potential hazards.
-
Maintain a detailed log of the amount of this compound designated for disposal.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
-
Professional Disposal:
-
The licensed waste disposal company will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF).
-
At the TSDF, the chemical will be managed in an environmentally responsible manner, which will likely involve incineration or other approved chemical treatment methods.
-
Hazard Identification and Physical Properties
A summary of key hazard and property information for this compound is provided below.
| Property/Hazard | Information |
| Molecular Formula | C8H7F2NO2[1] |
| Molecular Weight | 187.14 g/mol [1] |
| Appearance | Brown solid[2] |
| Hazards | Avoid contact with skin and eyes. Avoid dust formation. Avoid breathing mist, gas, or vapors.[1] |
| Incompatible Materials | Information not readily available; consult the full SDS. |
| Hazardous Decomposition Products | Information not readily available; consult the full SDS. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 5-amino-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Methyl 5-amino-2,4-difluorobenzoate, a chemical compound requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires cautious handling due to its potential hazards. While specific toxicity data is limited, its chemical structure as a fluorinated aromatic amine suggests potential for skin, eye, and respiratory irritation. The Safety Data Sheet (SDS) advises avoiding dust formation and contact with skin and eyes[1].
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing or when handling larger quantities[2]. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for incidental contact. For prolonged handling, consider heavier-duty gloves such as butyl rubber or Viton™[3][4][5]. Always inspect gloves for tears or punctures before use and never reuse disposable gloves[3]. Double-gloving is recommended for enhanced protection[2]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator | For handling powders outside of a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is recommended to prevent inhalation of dust[6]. If vapors are a concern, a combination cartridge for organic vapors and particulates should be used[7][8]. A proper fit test is required before using a respirator[9]. |
Safe Handling and Operational Protocols
Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[1].
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, review the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid material within a chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
If possible, use a balance with a draft shield.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate all work surfaces, spatulas, and glassware that have come into contact with the chemical. A mild detergent and water solution is generally effective for initial cleaning, followed by appropriate solvent rinses[10][11].
-
Properly dispose of all contaminated materials (see Section 4).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
Spill Response:
-
Small Spills (less than 1 gram, contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust[2][12].
-
Carefully sweep the absorbed material into a designated hazardous waste container[2].
-
Decontaminate the spill area with a soap and water solution, followed by a solvent rinse if necessary[10].
-
Place all cleanup materials into the hazardous waste container.
-
-
Large Spills (greater than 1 gram or outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and compatible hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Label the container with "Hazardous Waste," the chemical name, and the approximate concentration.
-
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are tightly sealed and properly labeled.
-
Store waste in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's hazardous waste management program[15]. Do not dispose of this chemical down the drain or in regular trash[16].
Diagram of Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. labkafe.com [labkafe.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. aghealthandsafety.com [aghealthandsafety.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. northwestern.edu [northwestern.edu]
- 9. queensu.ca [queensu.ca]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. pfw.edu [pfw.edu]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
